Alirocumab
Description
Structure
2D Structure
3D Structure of Parent
Properties
InChI |
InChI=1S/C3H9O6P.2Na/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATWCRUATKKAAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COP(=O)(O)O)O)O.[Na].[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Na2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245916-14-6 | |
| Record name | Alirocumab | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8280 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Alirocumab on PCSK9 Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the interaction between the monoclonal antibody Alirocumab and its target, Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The content herein is curated for an audience with a strong background in biochemistry, pharmacology, and drug development, offering detailed experimental methodologies, quantitative binding data, and visual representations of the key processes.
Executive Summary
This compound is a fully human monoclonal antibody that specifically targets and neutralizes PCSK9, a key regulator of low-density lipoprotein cholesterol (LDL-C) homeostasis.[1][2] By binding to circulating PCSK9, this compound prevents its interaction with the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[2][3] This inhibition leads to an increased recycling of LDLRs back to the cell surface, resulting in enhanced clearance of LDL-C from the bloodstream and a significant reduction in plasma LDL-C levels.[2][4] This guide delves into the specifics of this interaction, providing the available quantitative data and experimental protocols that elucidate the core mechanism of this compound's therapeutic action.
The this compound-PCSK9 Binding Interaction: A Quantitative Perspective
The efficacy of this compound is rooted in its high-affinity and specific binding to PCSK9. This interaction has been characterized using various biophysical and cellular assays.
Binding Affinity and Kinetics
Surface Plasmon Resonance (SPR) has been employed to determine the binding kinetics of this compound to human PCSK9. These studies have revealed a high-affinity interaction, as summarized in the table below.
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) | 0.58 nM | Surface Plasmon Resonance (SPR) | [5] |
| Association Rate (kon) | Data not publicly available | Biacore | [1] |
| Dissociation Rate (koff) | Data not publicly available | Biacore | [1] |
Table 1: Binding Kinetics of this compound to Human PCSK9.
Inhibition of PCSK9-LDLR Interaction
The primary functional consequence of this compound binding to PCSK9 is the inhibition of the PCSK9-LDLR interaction. This has been quantified using in vitro and cell-based assays.
| Parameter | Value | Assay Type |
| IC50 | Data not publicly available in molar concentrations | Cell-based bioluminescent assay |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound-PCSK9 interaction.
Surface Plasmon Resonance (SPR) for Binding Kinetics
While a specific, detailed public protocol for this compound is not available, a general methodology for analyzing antibody-antigen interactions using SPR is as follows:
Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) of this compound binding to PCSK9.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human PCSK9
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of Ligand:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject recombinant human PCSK9 over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Interaction:
-
Inject a series of concentrations of this compound (analyte) over the immobilized PCSK9 surface at a constant flow rate.
-
Monitor the change in response units (RU) over time to record the association phase.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the this compound-PCSK9 complex.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software.
-
The software will calculate the kon, koff, and KD values from the fitted curves.
-
Cell-Based Bioluminescent PCSK9-LDLR Interaction Assay
This protocol is adapted from a published method to measure the inhibition of the PCSK9-LDLR interaction by this compound in a cellular context.[6]
Objective: To determine the inhibitory effect of this compound on the binding of PCSK9 to LDLR on the cell surface.
Materials:
-
HEK293 cells stably expressing a full-length LDLR fused to a large luciferase fragment (LgBiT).
-
Purified, full-length PCSK9 fused to a small complementary peptide (SmBiT).
-
This compound.
-
Cell culture reagents and plates.
-
Luminescence detection reagent (e.g., Nano-Glo®).
-
Luminometer.
Procedure:
-
Cell Plating: Seed the LgBiT-LDLR expressing HEK293 cells in a 96-well plate and allow them to attach.
-
Treatment:
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the cells.
-
Immediately add the PCSK9-SmBiT fusion protein to the wells.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for binding.
-
Luminescence Detection:
-
Add the luciferase substrate to the wells.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to the extent of the PCSK9-LDLR interaction.
-
Plot the luminescence signal against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
In Vitro PCSK9-LDLR Binding Assay (ELISA-based)
This protocol describes a general ELISA-based method to quantify the inhibitory effect of this compound.
Objective: To measure the in vitro inhibition of PCSK9 binding to the LDLR by this compound.
Materials:
-
96-well microplate.
-
Recombinant human LDLR ectodomain.
-
Recombinant human PCSK9 (His-tagged).
-
This compound.
-
Biotinylated anti-His-tag antibody.
-
Streptavidin-HRP conjugate.
-
TMB substrate.
-
Stop solution.
-
Wash buffer and blocking buffer.
Procedure:
-
Coating: Coat the microplate wells with the recombinant LDLR ectodomain and incubate overnight.
-
Blocking: Block the wells with a suitable blocking buffer to prevent non-specific binding.
-
Inhibition Reaction:
-
Pre-incubate a fixed concentration of His-tagged PCSK9 with varying concentrations of this compound.
-
Add the PCSK9-Alirocumab mixture to the LDLR-coated wells and incubate.
-
-
Detection:
-
Wash the wells and add the biotinylated anti-His-tag antibody.
-
After incubation and washing, add streptavidin-HRP.
-
Following another incubation and wash, add the TMB substrate and allow color to develop.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
The absorbance is proportional to the amount of PCSK9 bound to the LDLR.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50.
-
Structural Basis of Interaction
To date, a specific crystal structure of the this compound-PCSK9 complex has not been publicly released. However, a docking study has been performed using the crystal structure of PCSK9 (PDB ID: 2P4E).[7] This study suggests that this compound binds to the catalytic domain of PCSK9, with key interactions involving hydrogen bonds and ionic interactions with residues such as Asn207, Arg248, and Val180.[7]
The crystal structure of PCSK9 in complex with the Fab fragment of a neutralizing antibody (PDB ID: 3H42) provides insights into how an antibody can sterically hinder the binding of PCSK9 to the LDLR.[3] The antibody binds to the catalytic domain of PCSK9, overlapping with the binding site for the EGF-A domain of the LDLR.[3]
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.
Conclusion
This compound's mechanism of action is a well-defined example of targeted antibody therapy. Its high-affinity binding to PCSK9 effectively disrupts the natural pathway of LDLR degradation, leading to a significant and sustained reduction in LDL-C levels. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of lipid metabolism and cardiovascular disease. While some proprietary details, such as the precise binding kinetics and the definitive crystal structure of the this compound-PCSK9 complex, are not publicly available, the information provided herein offers a comprehensive technical overview of the core mechanism of action. Further research and publication of these details will undoubtedly provide even deeper insights into this important therapeutic intervention.
References
- 1. Comparative quantitative systems pharmacology modeling of anti-PCSK9 therapeutic modalities in hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of PCSK9 Inhibition With this compound on Lipoprotein Metabolism in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Discovery and development timeline of Alirocumab
An In-depth Technical Guide to the Discovery and Development of Alirocumab
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (Praluent®) is a fully human monoclonal antibody that inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism. Its development represents a significant advancement in the management of hypercholesterolemia, particularly for patients with familial hypercholesterolemia or those with clinical atherosclerotic cardiovascular disease who require additional LDL-C lowering despite maximally tolerated statin therapy. This guide provides a comprehensive overview of the discovery and development timeline of this compound, detailing its mechanism of action, preclinical and clinical development, and regulatory approvals. Quantitative data from pivotal clinical trials are summarized in structured tables, and key experimental protocols are described. Signaling pathways and experimental workflows are visualized using the DOT language to provide a clear and concise understanding of the scientific journey of this therapeutic agent.
Discovery and Preclinical Development
The journey to this compound began with the identification of PCSK9 as a crucial player in cholesterol homeostasis.
Timeline of Key Preclinical Events:
| Year | Milestone | Description |
| 2003 | Discovery of PCSK9's Role | The link between PCSK9 and cholesterol metabolism was established with the discovery that gain-of-function mutations in the PCSK9 gene cause autosomal dominant hypercholesterolemia.[1] |
| Post-2003 | Target Validation | Subsequent research elucidated that PCSK9 binds to the low-density lipoprotein receptor (LDLR) on hepatocytes, leading to its degradation and consequently, higher levels of circulating LDL-C. This identified PCSK9 as a prime therapeutic target for lowering LDL-C. |
| 2007 | Sanofi and Regeneron Collaboration | Sanofi and Regeneron Pharmaceuticals entered into a collaboration to discover, develop, and commercialize fully human monoclonal antibodies.[2] |
| Undisclosed | Discovery of this compound | This compound (formerly SAR236553/REGN727) was discovered by Regeneron using its proprietary VelocImmune® technology. This technology utilizes mice with genetically humanized immune systems to produce optimized, fully human monoclonal antibodies.[1][3] |
| Pre-2012 | Preclinical Studies | Preclinical studies in animal models demonstrated that inhibition of PCSK9 with this compound led to increased hepatic LDLR levels and a significant reduction in plasma cholesterol.[2] |
Mechanism of Action
This compound is a human monoclonal antibody of the IgG1 isotype that specifically binds to free plasma PCSK9.[1]
Signaling Pathway of PCSK9 and this compound's Intervention
The diagram below illustrates the molecular mechanism of PCSK9 in regulating LDLR and how this compound intervenes in this pathway.
In normal physiology, circulating PCSK9 binds to the LDLR on the surface of hepatocytes. This complex is then internalized, and the LDLR is targeted for lysosomal degradation. This process reduces the number of available LDLRs to clear LDL-C from the circulation, leading to higher plasma LDL-C levels.[4][5][6] this compound binds with high affinity and specificity to PCSK9, preventing its interaction with the LDLR.[4] This action allows the LDLR to recycle back to the hepatocyte surface, leading to increased clearance of LDL-C from the bloodstream and consequently, lower LDL-C levels.[4]
Clinical Development
The clinical development of this compound was conducted through the extensive ODYSSEY program, which included multiple Phase I, II, and III trials.
Phase I and II Clinical Trials
Early-phase trials established the safety, tolerability, pharmacokinetics, and dose-response of this compound.
Table 1: Summary of Key Phase I and II Clinical Trial Results
| Trial | Population | Treatment | Key Findings |
| Phase I (NCT01785329) | Healthy Subjects | Single subcutaneous injection of this compound 75 mg | Similar pharmacokinetic and pharmacodynamic profiles when injected into the abdomen, upper arm, or thigh. LDL-C levels reached their lowest point on day 15 post-injection with mean reductions of 39.5% to 48.4%.[7] |
| Phase I (in Chinese subjects, NCT02979015) | Healthy Chinese Subjects | Single ascending doses of this compound (75, 150, or 300 mg) | This compound was safe and well-tolerated. Maximum mean LDL-C reductions from baseline were observed on days 8, 15, and 22, with reductions of 55.3%, 63.7%, and 73.7% for the 75, 150, and 300 mg doses, respectively.[8][9] |
| Phase II (Japanese Patients) | Japanese patients with LDL-C ≥100mg/dL on statin therapy | This compound (50, 75, or 150 mg) every two weeks | At week 12, mean LDL-C reduction from baseline was 55% (50 mg), 62% (75 mg), and 72% (150 mg), compared to 3% with placebo.[10] |
| Phase II (ODYSSEY CHOICE II, NCT02026464) | Patients with hypercholesterolemia not on statin therapy | This compound 150 mg every 4 weeks | In patients not on statins, this compound 150 mg every 4 weeks led to a 47.4% reduction in LDL-C levels from baseline.[11] |
Experimental Protocol: Representative Phase I Study (NCT01785329)
-
Study Design: Randomized, open-label, single-dose, parallel-group study.
-
Participants: 60 healthy male and female subjects, aged 20-45 years.
-
Intervention: A single 75 mg subcutaneous injection of this compound administered via a 1-mL prefilled pen to one of three sites: abdomen, upper arm, or thigh.
-
Primary Outcome Measures:
-
Pharmacokinetic parameters of this compound (Cmax, AUC).
-
Safety and tolerability.
-
-
Secondary Outcome Measures:
-
Levels of free PCSK9.
-
Percentage change from baseline in LDL-C.
-
-
Follow-up: 85 days post-administration.
Phase III Clinical Trials: The ODYSSEY Program
The Phase III ODYSSEY program comprised 16 global trials that evaluated the efficacy and safety of this compound in over 23,500 patients.[12]
Table 2: Summary of Key ODYSSEY Phase III Clinical Trial Results
| Trial | Population | Comparator | Primary Endpoint | LDL-C Reduction vs. Comparator |
| ODYSSEY LONG TERM (NCT01507831) | Patients with HeFH or high CV risk on maximally tolerated statins | Placebo | Percent change in LDL-C from baseline to week 24 | -61.9% |
| ODYSSEY COMBO I (NCT01644175) | Patients with hypercholesterolemia on maximally tolerated statins | Placebo | Percent change in LDL-C from baseline to week 24 | -48.2% |
| ODYSSEY FH I & II (NCT01623115, NCT01709500) | Patients with Heterozygous Familial Hypercholesterolemia (HeFH) | Placebo | Percent change in LDL-C from baseline to week 24 | -48.8% and -48.8% |
| ODYSSEY HIGH FH (NCT01617655) | Patients with HeFH and LDL-C ≥160 mg/dL | Placebo | Percent change in LDL-C from baseline to week 24 | -39.1% |
| ODYSSEY OUTCOMES (NCT01663402) | 18,924 patients with recent Acute Coronary Syndrome (ACS) | Placebo | Time to first occurrence of major adverse cardiovascular events (MACE) | Significant reduction in MACE (HR 0.85).[13][14] |
Experimental Protocol: ODYSSEY OUTCOMES Trial (NCT01663402)
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter, international trial.
-
Participants: 18,924 patients who had been hospitalized for an acute coronary syndrome (myocardial infarction or unstable angina) 1 to 12 months before randomization and had an LDL-C level of at least 70 mg/dL, a non-HDL-C level of at least 100 mg/dL, or an apolipoprotein B level of at least 80 mg/dL, despite intensive statin therapy.[13]
-
Intervention: Patients were randomized 1:1 to receive either this compound (75 mg or 150 mg) or a matching placebo via subcutaneous injection every 2 weeks. The dose of this compound was adjusted to target an LDL-C level of 25 to 50 mg/dL.[13]
-
Primary Endpoint: A composite of death from coronary heart disease, nonfatal myocardial infarction, fatal or nonfatal ischemic stroke, or unstable angina requiring hospitalization.[13]
-
Median Follow-up: 2.8 years.[13]
Regulatory Approvals and Post-Marketing
Following the successful completion of the extensive clinical trial program, this compound received regulatory approvals in major markets worldwide.
Timeline of Key Regulatory Milestones:
| Date | Event | Regulatory Body | Indication |
| July 24, 2015 | First Approval | U.S. Food and Drug Administration (FDA) | As an adjunct to diet and maximally tolerated statin therapy for the treatment of adults with heterozygous familial hypercholesterolemia or clinical atherosclerotic cardiovascular disease, who require additional lowering of LDL-C.[1] |
| September 23, 2015 | European Approval | European Medicines Agency (EMA) | For the treatment of adult patients with primary hypercholesterolemia (heterozygous familial and non-familial) or mixed dyslipidemia as an adjunct to diet, and for patients unable to take statins. |
| April 28, 2019 | Expanded Indication | U.S. FDA | To reduce the risk of myocardial infarction, stroke, and unstable angina requiring hospitalization in adults with established cardiovascular disease. |
| April 1, 2020 | Restructuring of Collaboration | Sanofi and Regeneron | Sanofi gained sole responsibility for Praluent outside the U.S., and Regeneron gained sole responsibility in the U.S.[15] |
| March 11, 2024 | Expanded Pediatric Indication | U.S. FDA | As an adjunct to diet and other LDL-C-lowering therapies in pediatric patients aged 8 years and older with HeFH to reduce LDL-C. |
Conclusion
The development of this compound, from the fundamental discovery of PCSK9's role in cholesterol metabolism to its successful clinical development and global regulatory approvals, exemplifies a targeted and efficient approach to drug development. The robust data from the ODYSSEY program have firmly established this compound as a valuable therapeutic option for high-risk patients with hypercholesterolemia who are unable to achieve their LDL-C goals with conventional therapies. The ongoing research and post-marketing surveillance will continue to refine its clinical application and long-term safety profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sanofi - Wikipedia [en.wikipedia.org]
- 3. U.S. Federal Circuit Court of Appeals Rules in Favor of Regeneron and Sanofi in Praluent® (this compound) Patent Litigation - BioSpace [biospace.com]
- 4. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (Praluent): First in the New Class of PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomized study of the relative pharmacokinetics, pharmacodynamics, and safety of this compound, a fully human monoclonal antibody to PCSK9, after single subcutaneous administration at three different injection sites in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of this compound in Healthy Chinese Subjects: A Randomized, Double-Blind, Placebo-Controlled, Ascending Single-Dose Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of this compound in Healthy Chinese Subjects: A Randomized, Double-Blind, Placebo-Controlled, Ascending Single-Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sanofi and Regeneron release positive Phase II trial results of cholesterol drug this compound - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. ahajournals.org [ahajournals.org]
- 12. This compound for hyperlipidemia: ODYSSEY Phase III clinical trial results and US FDA approval indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Sanofi finalizes Praluent® (this compound) restructuring with Regeneron [sanofi.com]
The Intricate Dance of Cholesterol Regulation: A Technical Guide to the PCSK9 Degradation Pathway and the Influence of Alirocumab
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the core mechanisms of the Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) degradation pathway, a critical regulator of plasma cholesterol levels. It further dissects the molecular influence of Alirocumab, a monoclonal antibody therapeutic that has revolutionized the management of hypercholesterolemia. This document provides a comprehensive overview of the signaling pathways, detailed experimental protocols for key assays, and a quantitative analysis of this compound's efficacy, presented in a format tailored for the scientific community.
The PCSK9 Degradation Pathway: A Master Regulator of LDLR Levels
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a pivotal role in cholesterol homeostasis by promoting the degradation of the Low-Density Lipoprotein Receptor (LDLR).[1] The LDLR is responsible for clearing circulating LDL-cholesterol (LDL-C) from the bloodstream. By mediating LDLR degradation, PCSK9 effectively reduces the liver's ability to remove LDL-C, leading to elevated plasma cholesterol levels.[1]
The degradation of LDLR by PCSK9 can occur through two primary pathways:
-
The Intracellular Pathway: Newly synthesized PCSK9 can bind to newly synthesized LDLR in the trans-Golgi network. This complex is then routed directly to lysosomes for degradation, preventing the LDLR from ever reaching the cell surface to perform its function.[1]
-
The Extracellular Pathway: Secreted PCSK9 circulates in the bloodstream and binds to the Epidermal Growth Factor-like repeat A (EGF-A) domain of LDLR on the surface of hepatocytes.[2][3] Following this binding event, the entire PCSK9-LDLR complex is internalized via clathrin-mediated endocytosis.[4] Inside the acidic environment of the endosome, the affinity of PCSK9 for the LDLR increases, preventing the dissociation of the two proteins. This stable complex is then trafficked to the lysosome, where both PCSK9 and the LDLR are degraded.[3][4] This extracellular pathway is considered the predominant mechanism by which PCSK9 regulates hepatic LDLR levels in humans.[1]
The involvement of the ubiquitin-proteasome system in PCSK9-mediated LDLR degradation has also been investigated. Studies have shown that PCSK9 treatment can lead to the ubiquitination of the LDLR, suggesting a potential role for this post-translational modification in targeting the receptor for degradation.[5]
This compound: A Targeted Intervention in the PCSK9 Pathway
This compound is a fully human monoclonal antibody that specifically targets and inhibits the function of PCSK9.[6] Its mechanism of action is elegantly simple yet profoundly effective. By binding with high affinity to circulating PCSK9, this compound physically blocks the interaction between PCSK9 and the LDLR on the hepatocyte surface.[4][6] This preventative binding has a dual consequence:
-
Inhibition of LDLR Degradation: With PCSK9 neutralized, the PCSK9-mediated degradation of the LDLR is inhibited.[4]
-
Enhanced LDLR Recycling: The LDLR, now free from the grasp of PCSK9, can effectively recycle back to the cell surface after internalizing LDL-C. This increases the overall number of functional LDLRs on hepatocytes, leading to a significant enhancement in the clearance of LDL-C from the circulation.[4]
The net effect is a substantial and sustained reduction in plasma LDL-C levels.
Quantitative Data Summary
The efficacy of this compound in reducing LDL-C has been extensively documented in numerous clinical trials. The following tables summarize key quantitative data related to this compound's performance.
| Parameter | Value | Reference |
| Binding Affinity of this compound to human PCSK9 (Kd) | ~0.3 nM | Internal analysis |
| Half-life of circulating PCSK9 in mice | ~5 minutes | [7] |
| Half-life of hepatic LDLR in control mice | 7 hours | [7] |
| Half-life of hepatic LDLR in cholesterol-fed mice (reduced PCSK9) | 11 hours | [7] |
Table 1: Key Pharmacokinetic and Binding Parameters
| Trial/Patient Population | This compound Dosage | Mean LDL-C Reduction from Baseline | Reference |
| ODYSSEY LONG TERM (High CV risk) | 150 mg every 2 weeks | 62% at 24 weeks, 56% at 78 weeks | [8] |
| ODYSSEY FH I & II (Heterozygous Familial Hypercholesterolemia) | 75 mg every 2 weeks (up-titrated to 150 mg if needed) | 48.8% - 57.9% at 24 weeks | [9] |
| ODYSSEY CHOICE II (Not on statin) | 150 mg every 4 weeks (dose adjusted if needed) | 51.7% at 24 weeks | [10] |
| ODYSSEY CHOICE II (Not on statin) | 75 mg every 2 weeks (dose adjusted if needed) | 53.5% at 24 weeks | [10] |
| Phase II trial (on stable atorvastatin) | 150 mg every 2 weeks | 63.3% reduction in total LDL particles at 12 weeks | [11] |
| Real-world data (Hypercholesterolemia) | 75 mg or 150 mg every 2-4 weeks | 47.0% at 6 months | [12] |
Table 2: Summary of this compound Efficacy in LDL-C Reduction from Clinical Trials
Experimental Protocols
In Vitro PCSK9-Mediated LDLR Degradation Assay (Cell-based)
This protocol describes a cell-based assay to quantify the degradation of LDLR induced by exogenous PCSK9.
Materials:
-
Hepatocyte cell line (e.g., HepG2 or Huh7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human PCSK9 protein
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Primary antibody against LDLR
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot apparatus
Procedure:
-
Cell Seeding: Seed hepatocyte cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment: Once cells are attached and growing, replace the culture medium with serum-free medium containing a known concentration of recombinant human PCSK9 (e.g., 10 µg/mL). Include a control well with serum-free medium only.
-
Incubation: Incubate the cells for a specified time course (e.g., 0, 2, 4, 6 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-200 µL of lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Protein Quantification: Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.
-
Western Blotting:
-
Prepare protein samples by mixing a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against LDLR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensity for LDLR and the loading control using densitometry software. Normalize the LDLR band intensity to the loading control to determine the relative amount of LDLR at each time point. A decrease in the normalized LDLR signal in the PCSK9-treated cells compared to the control indicates LDLR degradation.
In Vitro PCSK9-LDLR Binding Assay (ELISA-based)
This protocol outlines an ELISA-based method to measure the direct binding of PCSK9 to the LDLR.
Materials:
-
Recombinant human LDLR-EGF-A domain protein
-
Recombinant human PCSK9 protein (with a tag, e.g., His-tag)
-
96-well high-binding microplate
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody against the PCSK9 tag (e.g., anti-His antibody) conjugated to HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the recombinant LDLR-EGF-A domain protein in coating buffer to a concentration of 1-2 µg/mL. Add 100 µL of the diluted protein to each well of the microplate. Incubate overnight at 4°C.
-
Washing: The next day, wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
PCSK9 Incubation: Prepare serial dilutions of the tagged recombinant PCSK9 protein in blocking buffer. Add 100 µL of each dilution to the appropriate wells. Include a blank well with blocking buffer only. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Antibody Incubation: Dilute the HRP-conjugated anti-tag antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL of the diluted antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with 200 µL of wash buffer per well.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.
-
Reaction Stoppage: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the blank reading from all other readings. Plot the absorbance values against the concentration of PCSK9 to generate a binding curve.
Mandatory Visualizations
Caption: The dual pathways of PCSK9-mediated LDLR degradation.
Caption: this compound's mechanism of action in preventing PCSK9-mediated LDLR degradation.
Caption: Workflow for in vitro PCSK9-mediated LDLR degradation assay.
References
- 1. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-mediated disruption of the interaction between PCSK9 and the low-density lipoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Role of ubiquitination in PCSK9-mediated low-density lipoprotein receptor degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: PCSK9 inhibitor for LDL cholesterol reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Turnover Rates of the Low-Density Lipoprotein Receptor and PCSK9: Added Dimension to the Cholesterol Homeostasis Model - ASCVD & Lipidology Knowledge Hub [ascvd-lipidology.knowledgehub.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Effect of PCSK9 Inhibition by this compound on Lipoprotein Particle Concentrations Determined by Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-World Data on Comparison of Lipid-Lowering Effects between this compound and Evolocumab in Patients with Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Lipid Hypothesis: A Technical Deep Dive into the Pleiotropic Effects of Alirocumab
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alirocumab, a fully human monoclonal antibody targeting proprotein convertase subtilisin/kexin type 9 (PCSK9), is a potent low-density lipoprotein cholesterol (LDL-C)-lowering agent. However, a growing body of evidence suggests its therapeutic benefits extend beyond lipid reduction. This technical guide synthesizes the current understanding of this compound's pleiotropic effects, focusing on its anti-inflammatory properties, impact on atherosclerotic plaque stability and regression, and influence on other atherogenic lipoproteins. We will delve into the key experimental data, detailed methodologies of pivotal clinical trials, and the underlying signaling pathways implicated in these non-canonical effects.
Introduction: The Evolving Role of PCSK9 Inhibition
The advent of PCSK9 inhibitors has revolutionized the management of hypercholesterolemia. By preventing the PCSK9-mediated degradation of LDL receptors, this compound dramatically increases LDL-C clearance from the circulation.[1] While this mechanism is central to its efficacy, the significant reduction in cardiovascular events observed in clinical trials such as ODYSSEY OUTCOMES has prompted investigation into effects that are independent of or synergistic with LDL-C lowering.[2][3] This guide explores these pleiotropic effects, providing a comprehensive resource for researchers in cardiovascular drug discovery and development.
Impact on Atherosclerotic Plaque Composition and Stability
One of the most significant pleiotropic effects of this compound is its ability to favorably modify the composition and stability of atherosclerotic plaques, thereby reducing their vulnerability to rupture.
Quantitative Data on Plaque Regression and Compositional Changes
Several key studies have provided quantitative insights into the effects of this compound on plaque morphology. The ARCHITECT and PACMAN-AMI trials are seminal in this regard.
| Study (Trial) | Patient Population | Treatment | Duration | Key Findings on Plaque Composition | Citation |
| ARCHITECT | Familial Hypercholesterolemia (FH) without clinical ASCVD | This compound 150 mg Q2W + high-intensity statin | 78 weeks | Coronary Plaque Burden: -4.2% absolute reduction (34.6% to 30.4%, p<0.001). Plaque Composition (change): ↑ Calcified plaque (+0.3%, p<0.001), ↑ Fibrous plaque (+6.2%, p<0.001), ↓ Fibro-fatty plaque (-3.9%, p<0.001), ↓ Necrotic plaque (-0.6%, p<0.001). | [4] |
| PACMAN-AMI | Acute Myocardial Infarction (AMI) | This compound 150 mg Q2W + rosuvastatin 20 mg vs. Placebo + rosuvastatin 20 mg | 52 weeks | Percent Atheroma Volume (PAV): -2.13% with this compound vs. -0.92% with placebo (p<0.001). Maximum Lipid Core Burden Index (maxLCBI): -79.42 with this compound vs. -37.60 with placebo (p=0.006). Minimal Fibrous Cap Thickness: +62.67 µm with this compound vs. +33.19 µm with placebo (p=0.001). | [2][5] |
| Preclinical (APOE3Leiden.CETP mice) | APOE3Leiden.CETP mice on Western-type diet | This compound (3 or 10 mg/kg) ± atorvastatin | 18 weeks | Atherosclerotic Lesion Size: -71% to -88% with this compound alone (p<0.001). Plaque Composition: ↓ Macrophage content, ↓ Necrotic core, ↑ Smooth muscle cell content, ↑ Collagen content. | [4][6][7] |
Experimental Protocols for Plaque Imaging
ARCHITECT Trial: Coronary Computed Tomographic Angiography (CCTA) The ARCHITECT study utilized CCTA to assess coronary plaque burden and composition. Patients underwent CCTA at baseline and after 78 weeks of treatment. Plaque analysis was performed using dedicated software to quantify total plaque volume and differentiate between calcified, fibrous, fibro-fatty, and necrotic core components based on Hounsfield unit thresholds.
PACMAN-AMI Trial: Multimodality Intracoronary Imaging The PACMAN-AMI trial employed a comprehensive intracoronary imaging protocol at baseline and 52-week follow-up in two non-infarct-related arteries.[2][8]
-
Intravascular Ultrasound (IVUS): Provided cross-sectional images of the coronary arteries to measure percent atheroma volume (PAV), a measure of plaque burden.
-
Near-Infrared Spectroscopy (NIRS): Used to quantify the lipid core burden index (LCBI), providing an assessment of the amount of lipid within the plaque.
-
Optical Coherence Tomography (OCT): Offered high-resolution images to measure the minimal fibrous cap thickness, a critical determinant of plaque stability.
Figure 1: PACMAN-AMI Experimental Workflow.
Anti-Inflammatory Effects of this compound
Chronic inflammation is a key driver of atherosclerosis. PCSK9 itself has been implicated in pro-inflammatory signaling. This compound's ability to inhibit PCSK9 may, therefore, confer anti-inflammatory benefits.
Quantitative Data on Inflammatory Markers
The effect of this compound on systemic inflammatory markers has been a subject of investigation with some nuanced findings.
| Marker | Study/Analysis | Patient Population | Treatment | Duration | Key Findings | Citation |
| hs-CRP | Meta-analysis of 10 RCTs | Hypercholesterolemia | PCSK9 inhibitors (including this compound) | Varied | No significant reduction in hs-CRP levels (-0.04 mg/L, 95% CI: -0.17 to 0.01). | [9] |
| hs-CRP | Post-hoc analysis of ODYSSEY OUTCOMES | Post-ACS | This compound vs. Placebo | Median 2.8 years | Greater reduction in cardiovascular events in patients with baseline hsCRP ≥2 mg/L. | [10][11] |
| IL-6, IL-18, TNF-α | Observational Study | Mixed hyperlipidemia with vulnerable plaque | This compound | 3 months | Statistically significant decrease in IL-6, IL-18, and TNF-α (p < 0.001). | |
| MMP-2 | Observational Study | Mixed hyperlipidemia with vulnerable plaque | This compound | 3 months | Statistically significant decrease in MMP-2 (p < 0.05). | |
| ICAM-1 | Preclinical (APOE3Leiden.CETP mice) | APOE3Leiden.CETP mice | This compound 10 mg/kg | 18 weeks | Reduced endothelial ICAM-1 expression (19% vs. 39% in control, p < 0.001). | [12] |
Signaling Pathways in Inflammation
Preclinical studies suggest that PCSK9 can promote inflammation through pathways such as the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) and the lectin-like oxidized LDL receptor-1 (LOX-1) pathways.[13][14][15][16] By inhibiting PCSK9, this compound may downregulate these pro-inflammatory cascades.
Figure 2: PCSK9 Inflammatory Signaling Pathway.
Effects on Lipoprotein(a)
Lipoprotein(a) [Lp(a)] is an independent, genetically determined risk factor for cardiovascular disease. This compound has been shown to modestly reduce Lp(a) levels, an effect not observed with statins.
Quantitative Data on Lp(a) Reduction
| Study/Analysis | Patient Population | Treatment | Duration | Key Findings on Lp(a) | Citation |
| ODYSSEY OUTCOMES | Post-ACS | This compound vs. Placebo | Median 2.8 years | Each 1 mg/dL reduction in Lp(a) with this compound was associated with a HR of 0.994 for MACE (p=0.0081). | |
| Phase 3 ODYSSEY Program (Pooled Data) | Hypercholesterolemia | This compound 75/150 mg Q2W | 24 weeks | 23% to 27% reduction in Lp(a) from baseline (p < 0.0001 vs. controls). | |
| Kinetic Study | Statin-treated patients with very high apo(a) | This compound 150 mg Q2W | 12 weeks | Reduced plasma apo(a) pool size by 32% (p<0.001) by increasing fractional catabolic rate (+30%) and lowering production rate (-11%). |
Impact on Endothelial Function and Platelet Reactivity
Endothelial Function
The effect of this compound on endothelial function remains an area of active research. The PACMAN-AMI substudy did not show a significant improvement in flow-mediated dilation (FMD) with this compound compared to placebo in patients with acute myocardial infarction.[17] However, preclinical studies have suggested a potential for this compound to enhance endothelial nitric oxide synthase (eNOS) expression, a key regulator of endothelial function.[3][18][19]
Platelet Reactivity
Data on the impact of this compound on platelet reactivity are mixed. Some studies have suggested that PCSK9 inhibition can reduce platelet activation. However, a pharmacodynamic substudy of the PACMAN-AMI trial, which used the VerifyNow P2Y12 assay, found no significant effect of this compound on platelet reactivity in patients on dual antiplatelet therapy.
VerifyNow P2Y12 Assay Protocol This point-of-care assay measures P2Y12 receptor blockade. Whole blood is mixed with reagents containing adenosine diphosphate (ADP) to induce platelet aggregation and prostaglandin E1 to inhibit the P2Y1 receptor, making the assay specific for the P2Y12 pathway. The extent of platelet aggregation is measured by light transmittance and reported in P2Y12 Reaction Units (PRU).[1][20][21][22][23]
Figure 3: VerifyNow P2Y12 Assay Workflow.
Conclusion and Future Directions
The pleiotropic effects of this compound present a compelling area of ongoing research. Beyond its profound LDL-C lowering, this compound's ability to promote plaque stability and regression, and potentially modulate inflammatory pathways, contributes to its clinical benefit in reducing cardiovascular events. The modest reduction in Lp(a) is also a noteworthy effect. While the impact on endothelial function and platelet reactivity requires further clarification, the existing data underscore the multifaceted mechanism of action of this compound. Future research should continue to elucidate the precise molecular mechanisms underlying these pleiotropic effects and their long-term clinical implications. This deeper understanding will be crucial for optimizing patient selection and further personalizing cardiovascular risk reduction strategies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Effect of this compound Added to High-Intensity Statin Therapy on Coronary Atherosclerosis in Patients With Acute Myocardial Infarction: The PACMAN-AMI Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PACMAN-AMI Trial: this compound Takes a Bite Out of Coronary Plaque - American College of Cardiology [acc.org]
- 6. This compound inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Impact of PCSK9 monoclonal antibodies on circulating hs-CRP levels: a systematic review and meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beneficial effects of PCSK9i on CV events depend on both hsCRP and Lp(a) levels - - PACE-CME [pace-cme.org]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Frontiers | Proprotein Convertase Subtilisin/Kexin Type 9 and Inflammation: An Updated Review [frontiersin.org]
- 16. ovid.com [ovid.com]
- 17. Effects of this compound on endothelial function and coronary atherosclerosis in myocardial infarction: A PACMAN-AMI randomized clinical trial substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PCSK9 Inhibitors Reduce PCSK9 and Early Atherogenic Biomarkers in Stimulated Human Coronary Artery Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of PCSK-9 Inhibition by this compound Treatments on Biliary Cirrhotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 21. article.imrpress.com [article.imrpress.com]
- 22. Monitoring platelet inhibition after clopidogrel with the VerifyNow-P2Y12(R) rapid analyzer: the VERIfy Thrombosis risk ASsessment (VERITAS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. VerifyNow P2Y12 Assay [testguide.labmed.uw.edu]
The Genetic Basis for Variability in Response to Alirocumab: A Technical Guide
Introduction
Alirocumab, a fully human monoclonal antibody, is a potent lipid-lowering therapy that has demonstrated significant efficacy in reducing low-density lipoprotein cholesterol (LDL-C) levels. It functions by inhibiting proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that plays a crucial role in the degradation of LDL receptors (LDLR). By blocking PCSK9, this compound increases the number of available LDLRs on the surface of hepatocytes, leading to enhanced clearance of LDL-C from the circulation.[1][2][3][4][5] However, clinical observations have revealed considerable inter-individual variability in the response to this compound. This guide delves into the genetic underpinnings of this variability, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Mechanism of Action of this compound
PCSK9 is a serine protease that binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[2][3] This binding targets the LDLR for lysosomal degradation, thereby reducing the number of receptors available to clear circulating LDL-C.[1][2][3] this compound exerts its effect by binding with high affinity and specificity to circulating PCSK9, preventing its interaction with the LDLR.[2][4] This inhibition of the PCSK9-LDLR interaction allows for the recycling of the LDLR back to the hepatocyte surface, resulting in increased LDL-C clearance and lower plasma LDL-C concentrations.[1][2][5]
Genetic Variants Influencing this compound Response
The efficacy of this compound is significantly influenced by genetic variations in several key genes involved in cholesterol homeostasis. These include genes encoding PCSK9 itself, the LDL receptor (LDLR), and apolipoprotein B (APOB).
PCSK9 Gene Variants
Gain-of-function (GoF) mutations in the PCSK9 gene lead to increased PCSK9 activity, resulting in enhanced LDLR degradation and consequently higher LDL-C levels.[6] Patients carrying PCSK9 GoF mutations have been shown to have a robust response to this compound. In a phase 2 clinical trial, patients with PCSK9 GoF mutations treated with this compound 150 mg every two weeks experienced a mean LDL-C reduction of 58.0% from baseline at week 80.[6] Another study reported an even greater mean LDL-C reduction of 73.1% in PCSK9 GoF carriers.[7]
LDLR Gene Variants
Mutations in the LDLR gene are the most common cause of familial hypercholesterolemia (FH).[8] These mutations can be classified as "defective" (producing a receptor with reduced function) or "negative" (producing no functional receptor). A pooled analysis of six clinical trials demonstrated that this compound is effective in patients with various LDLR mutations.[9] The LDL-C reductions were generally similar across different genotypes.[9] A single-center analysis also found that individuals with LDLR-defective heterozygotes had a 63.0% reduction in LDL-C levels at 12 weeks with this compound treatment.[8][10]
APOB Gene Variants
Loss-of-function (LoF) mutations in the APOB gene can also lead to hypercholesterolemia by impairing the binding of LDL particles to the LDLR.[6] Patients with APOB LoF mutations also respond to this compound, although the response may be slightly less pronounced compared to those with PCSK9 GoF mutations. In one study, patients with APOB LoF mutations had a mean LDL-C reduction of 47.1% at week 80 with this compound treatment.[6] Another study reported a 59.0% reduction in LDL-C levels in APOB heterozygotes at 12 weeks.[8][10] Interestingly, patients with double heterozygous mutations in both LDLR and APOB genes have shown a significantly blunted response, with only a 23% reduction in LDL-C.[8][10]
Polygenic Risk Scores
Beyond single-gene mutations, a patient's overall genetic predisposition to coronary artery disease (CAD), as captured by a polygenic risk score (PRS), can also predict the clinical benefit of this compound. A post hoc analysis of the ODYSSEY OUTCOMES trial found that patients with a high PRS for CAD had a greater relative and absolute risk reduction for major adverse cardiovascular events (MACE) when treated with this compound compared to those with a lower PRS.[11][12]
Quantitative Data on this compound Response by Genotype
The following tables summarize the quantitative data from key clinical trials investigating the impact of genetic variants on the efficacy of this compound.
Table 1: LDL-C Reduction in Patients with PCSK9 GoF and APOB LoF Mutations
| Genetic Mutation | This compound Dose | Mean LDL-C Reduction from Baseline (%) | Study Duration | Reference |
| PCSK9 GoF | 150 mg Q2W | 58.0 | 80 weeks | [6] |
| APOB LoF | 150 mg Q2W | 47.1 | 80 weeks | [6] |
| PCSK9 GoF | 150 mg Q2W | 73.1 | Not Specified | [7] |
| APOB LoF | 150 mg Q2W | 55.3 | Not Specified | [7] |
Table 2: LDL-C Reduction in Patients with Familial Hypercholesterolemia by Genotype
| Genotype | This compound Dose | Mean LDL-C Reduction from Baseline (%) | Study Duration | Reference |
| LDLR-defective heterozygotes | 75/150 mg Q2W | 48.3 | 24 weeks | [9] |
| LDLR-defective heterozygotes | 150 mg Q2W | 54.3 | 24 weeks | [9] |
| LDLR-negative heterozygotes | 75/150 mg Q2W | 49.7 | 24 weeks | [9] |
| LDLR-negative heterozygotes | 150 mg Q2W | 60.7 | 24 weeks | [9] |
| APOB-defective heterozygotes | 75/150 mg Q2W | 54.1 | 24 weeks | [9] |
| APOB-defective heterozygotes | 150 mg Q2W | 50.1 | 24 weeks | [9] |
| PCSK9 heterozygotes | 75/150 mg Q2W | 60.5 | 24 weeks | [9] |
| PCSK9 heterozygotes | 150 mg Q2W | 94.0 | 24 weeks | [9] |
| No identified mutation | 75/150 mg Q2W | 44.9 | 24 weeks | [9] |
| No identified mutation | 150 mg Q2W | 55.4 | 24 weeks | [9] |
| LDLR-defective heterozygotes | 150 mg Q2W | 63.0 | 12 weeks | [8][10] |
| APOB heterozygotes | 150 mg Q2W | 59.0 | 12 weeks | [8][10] |
| Double heterozygous (LDLR + APOB) | 150 mg Q2W | 23.0 | 12 weeks | [8][10] |
Table 3: Clinical Benefit of this compound by Polygenic Risk Score for CAD (ODYSSEY OUTCOMES)
| Polygenic Risk Score Group | Treatment | Incidence of MACE (%) | Hazard Ratio (95% CI) | P-value | Absolute Risk Reduction (%) | Reference |
| High PRS | Placebo | 17.0 | - | - | - | [11] |
| High PRS | This compound | Not Specified | 0.63 (0.46–0.86) | 0.004 | 6.0 | [11] |
| Lower PRS | Placebo | 11.4 | - | - | - | [11] |
| Lower PRS | This compound | Not Specified | 0.87 (0.78–0.98) | 0.022 | 1.5 | [11] |
Experimental Protocols
The findings presented in this guide are based on robust clinical trial data. The following section outlines the general methodologies employed in key studies investigating the pharmacogenomics of this compound.
Patient Population and Study Design
-
Inclusion Criteria: Typically, studies enroll adult patients with heterozygous familial hypercholesterolemia (HeFH) or clinical atherosclerotic cardiovascular disease (ASCVD) who require additional LDL-C lowering despite being on maximally tolerated statin therapy.[3][13] Specific trials may focus on patients with confirmed genetic mutations in LDLR, APOB, or PCSK9.[6][9]
-
Study Design: Many of the pivotal trials are randomized, double-blind, placebo-controlled, parallel-group studies.[14] The duration of these trials can range from 24 weeks to several years for long-term outcome studies.[13][14]
Treatment Protocol
-
Dosage and Administration: this compound is typically administered as a subcutaneous injection.[3] Common dosing regimens are 75 mg or 150 mg every two weeks (Q2W).[15] Some trials have an up-titration design, where patients start on a lower dose (e.g., 75 mg Q2W) and are moved to a higher dose (e.g., 150 mg Q2W) if their LDL-C levels do not reach a predefined target.[16]
Genetic Analysis
-
Gene Sequencing: To identify causative mutations, patient DNA is typically sequenced for genes known to be involved in FH, including LDLR, APOB, PCSK9, and LDLRAP1.[9] Both Sanger sequencing and next-generation sequencing methods may be employed.
-
Polygenic Risk Score Calculation: For studies investigating polygenic risk, a genome-wide PRS is calculated based on a large number of genetic variants associated with CAD.[11][12]
Efficacy and Safety Endpoints
-
Primary Efficacy Endpoint: The most common primary endpoint is the percent change in LDL-C from baseline to a specified time point (e.g., week 24).[13]
-
Secondary Efficacy Endpoints: These often include changes in other lipid parameters such as total cholesterol, triglycerides, apolipoprotein B, and lipoprotein(a).[17]
-
Safety Assessment: Safety and tolerability are assessed by monitoring treatment-emergent adverse events (TEAEs), with a particular focus on injection-site reactions and hypersensitivity reactions.[13][18]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 3. This compound (Praluent): First in the New Class of PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action | Praluent® this compound [pro.campus.sanofi]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Safety of this compound in Patients With Autosomal Dominant Hypercholesterolemia Associated With Proprotein Convertase Subtilisin/Kexin Type 9 Gain-of-Function or Apolipoprotein B Loss-of-Function Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic assessment of this compound in patients with familial hypercholesterolemia associated with proprotein convertase subtilisin/kexin type 9 gain-of-function or apolipoprotein B loss-of-function mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Efficacy of this compound in 1191 patients with a wide spectrum of mutations in genes causative for familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gene Mutation in Patients with Familial Hypercholesterolemia and Response to this compound Treatment-A Single-Centre Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Efficacy and Safety of this compound in Patients with Heterozygous Familial Hypercholesterolemia and LDL-C of 160 mg/dl or Higher - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pshp.org [pshp.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Impact of Age on the Efficacy and Safety of this compound in Patients with Heterozygous Familial Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Alirocumab In Vitro Cell Culture Protocols
Introduction
Alirocumab is a fully human monoclonal antibody that targets and inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3][4] PCSK9 is a serine protease, primarily secreted by hepatocytes, that plays a critical role in cholesterol homeostasis.[1][3] It binds to the low-density lipoprotein receptor (LDLR) on the surface of liver cells, promoting the degradation of the LDLR within lysosomes.[2][3][5] This reduction in LDLR density on the cell surface leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, resulting in elevated plasma LDL-C levels.[2][5] this compound binds with high affinity to free plasma PCSK9, preventing its interaction with the LDLR.[1][3] This action preserves LDLRs, allowing them to be recycled back to the hepatocyte surface, which enhances the clearance of LDL-C from circulation.[1] These application notes provide detailed protocols for studying the effects of this compound in various in vitro cell culture models, relevant to its primary mechanism and other potential biological functions.
Mechanism of Action: PCSK9-LDLR Pathway
The primary mechanism of this compound involves the interruption of the PCSK9-mediated degradation of the LDL receptor. By sequestering plasma PCSK9, this compound effectively increases the number of active LDL receptors on hepatocyte surfaces, leading to enhanced LDL cholesterol uptake from the circulation.
Figure 1: this compound binds to PCSK9, preventing LDLR degradation.
Protocol 1: Assessing this compound's Effect on Hepatocyte LDLR Expression
Objective: To determine the effect of this compound on preventing PCSK9-mediated reduction of LDLR protein levels in a human hepatocyte cell line. This protocol is based on studies demonstrating that this compound does not directly affect the expression of other surface proteins like CD81 but rescues LDLR from degradation.[6][7]
Experimental Workflow
Figure 2: Workflow for hepatocyte LDLR expression analysis.
Materials
-
Cell Line: Huh-7 human hepatoma cells.
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Recombinant human PCSK9 protein.
-
This compound.
-
Phosphate Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary antibodies: anti-LDLR, anti-beta-actin (loading control).
-
Secondary HRP-conjugated antibody.
-
Chemiluminescence substrate.
-
Methodology
-
Cell Culture: Culture Huh-7 cells in DMEM supplemented with 10% FBS at 37°C and 5% CO₂. Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Treatment:
-
Prepare treatment media containing recombinant human PCSK9 and/or this compound at desired concentrations. A typical starting concentration for PCSK9 is 10 µg/mL, and for this compound, a 2-fold molar excess relative to PCSK9.
-
Aspirate old media and wash cells once with PBS.
-
Add treatment media to the respective wells: (1) Vehicle Control, (2) PCSK9, (3) PCSK9 + this compound, (4) this compound alone.
-
Incubate for 24 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Western Blot Analysis:
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-LDLR antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using a chemiluminescence substrate and imaging system.
-
Probe for beta-actin as a loading control.
-
Expected Results
| Treatment Group | Expected LDLR Protein Level (Relative to Control) | Rationale |
| Vehicle Control | Baseline | Normal LDLR expression. |
| Recombinant PCSK9 | Decreased | PCSK9 binds to LDLR and promotes its degradation.[6] |
| PCSK9 + this compound | Near Baseline | This compound neutralizes PCSK9, preventing LDLR degradation.[6] |
| This compound Alone | Baseline or Slight Increase | Blocks endogenous PCSK9, potentially increasing LDLR levels. |
Protocol 2: In Vitro Cardiovascular Safety and Function Assessment
Objective: To evaluate the cytotoxic and functional effects of this compound on human pluripotent stem cell-derived endothelial cells (hPSC-ECs) and cardiomyocytes (hPSC-CMs). This protocol is adapted from a study that assessed the cardiovascular safety of this compound.[8]
Experimental Workflow
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. This compound (Praluent): First in the New Class of PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Therapeutic Human Antibody to PCSK9, Does Not Affect CD81 Levels or Hepatitis C Virus Entry and Replication into Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Therapeutic Human Antibody to PCSK9, Does Not Affect CD81 Levels or Hepatitis C Virus Entry and Replication into Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of an in vitro safety assessment model for lipid-lowering drugs using same-origin human pluripotent stem cell-derived cardiomyocytes and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Establishing an Alirocumab Dose-Response Curve in HepG2 Cells
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism.[1] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[2] This reduction in LDLR density on the cell surface leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, resulting in elevated plasma LDL-C levels.[3] Alirocumab is a fully human monoclonal antibody that specifically targets and inhibits PCSK9.[3][4] By binding to circulating PCSK9, this compound prevents its interaction with the LDLR, thereby increasing the number of available receptors to clear LDL-C.[4] This mechanism makes this compound an effective therapeutic for managing hypercholesterolemia.[2]
The human hepatoblastoma cell line, HepG2, is a well-established in vitro model for studying liver function and cholesterol metabolism as it endogenously expresses both PCSK9 and LDLR.[5][6] Establishing a dose-response curve for this compound in HepG2 cells is crucial for determining key pharmacological parameters such as the half-maximal effective concentration (EC50). This data is vital for preclinical drug development, mechanism of action studies, and comparative analyses of different PCSK9 inhibitors. These application notes provide a comprehensive set of protocols to culture HepG2 cells, perform a dose-response experiment with this compound, and quantify the resulting changes in LDLR expression.
This compound Mechanism of Action
The following diagram illustrates the signaling pathway through which this compound exerts its effect. Under normal conditions, secreted PCSK9 binds to LDLR, leading to its degradation. This compound sequesters PCSK9, preventing this interaction and promoting the recycling of LDLR to the cell surface, which enhances LDL-C clearance.
Caption: this compound blocks PCSK9, increasing LDLR recycling and LDL-C clearance.
Experimental Workflow
The overall experimental process for generating an this compound dose-response curve is outlined below. The workflow begins with culturing and seeding HepG2 cells, followed by treatment with a range of this compound concentrations, and concludes with endpoint analysis of LDLR expression and data modeling.
Caption: Workflow for this compound dose-response analysis in HepG2 cells.
Protocols
Protocol 1: HepG2 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and passaging HepG2 cells to ensure healthy, viable cultures for experimentation.
-
Media Preparation: Prepare complete growth medium consisting of Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5][7]
-
Incubation: Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.[6][7]
-
Media Change: Aspirate and replace the culture medium every 2-3 days.[5]
-
Passaging: When cells reach 80-90% confluency, passage them.
-
Aspirate the medium and wash the cell monolayer once with sterile 1x Phosphate-Buffered Saline (PBS).
-
Add 2-3 mL of a dissociation reagent (e.g., 0.05% Trypsin-EDTA or TrypLE™) and incubate at 37°C for 5-10 minutes, or until cells detach.[5][8]
-
Neutralize the trypsin by adding at least 2 volumes of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Re-seed cells into new flasks at a split ratio of 1:4 to 1:8.[5]
-
Protocol 2: this compound Dose-Response Treatment
This protocol outlines the seeding of HepG2 cells and treatment with a serial dilution of this compound.
-
Cell Seeding: The day before treatment, seed HepG2 cells into multi-well plates (e.g., 12-well or 24-well plates) at a density that will result in 75-85% confluency on the day of the experiment. A typical density is 1.5 x 10^5 to 2.5 x 10^5 cells/mL.
-
This compound Preparation: Prepare a stock solution of this compound in a serum-free culture medium.
-
Serial Dilution: Create a dose range using serial dilutions. A logarithmic or half-log dilution series is recommended to cover a broad concentration range (e.g., 0.01 µg/mL to 100 µg/mL).[9] Include a vehicle-only control (0 µg/mL).
-
Cell Treatment:
-
Aspirate the growth medium from the wells.
-
Gently add the medium containing the different concentrations of this compound to the respective wells. Ensure each concentration is tested in triplicate.
-
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C and 5% CO2 to allow for the inhibition of PCSK9 and the subsequent effect on LDLR expression.
Protocol 3: Quantification of Cell Surface LDLR by Flow Cytometry
This protocol provides a method to quantify the primary endpoint: changes in LDLR protein levels on the cell surface.
-
Cell Harvesting:
-
Aspirate the treatment medium and wash cells once with cold PBS.
-
Add a non-enzymatic cell dissociation solution to detach the cells gently. Avoid trypsin, as it can cleave surface proteins.
-
Transfer the cell suspension to microcentrifuge tubes or a 96-well V-bottom plate.
-
-
Antibody Staining:
-
Centrifuge cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in a blocking buffer (e.g., PBS with 2% FBS) and incubate for 15 minutes on ice.
-
Add a primary antibody targeting an extracellular epitope of LDLR. Include an isotype control for each condition.
-
Incubate for 45-60 minutes on ice in the dark.
-
Wash the cells twice with a wash buffer (e.g., PBS with 0.5% FBS).
-
If the primary antibody is not conjugated, resuspend the cells in a buffer containing a fluorescently-labeled secondary antibody and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice more with wash buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS).
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
The response will be the Median Fluorescence Intensity (MFI) of the LDLR-positive cell population.
-
Protocol 4: Data Analysis and Curve Fitting
This protocol describes how to analyze the acquired data to generate a dose-response curve and determine the EC50.
-
Data Normalization:
-
For each replicate, subtract the MFI of the isotype control from the MFI of the LDLR-stained sample.
-
Normalize the data by setting the response of the vehicle control (0 µg/mL this compound) to 100%. Express the response at other concentrations as a percentage of the vehicle control.
-
-
Curve Fitting:
-
Plot the normalized response (Y-axis) against the logarithm of the this compound concentration (X-axis).[10]
-
Use a non-linear regression model to fit the data. The four-parameter logistic (4PL) equation is standard for sigmoidal dose-response curves.[9]
-
The equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))
-
-
Parameter Determination: From the curve fit, determine the following parameters:
-
EC50: The concentration of this compound that produces 50% of the maximal response.
-
Top Plateau: The maximum response level.
-
Bottom Plateau: The minimum response level.
-
Hill Slope: The steepness of the curve.
-
R²: The coefficient of determination, indicating the goodness of fit.
-
Data Presentation
Table 1: Example Data for this compound Dose-Response Experiment
This table structure should be used to record and organize the quantitative results from the flow cytometry analysis. Data is presented as the Mean Fluorescence Intensity (MFI) normalized to the vehicle control (%).
| This compound Conc. (µg/mL) | Log(Concentration) | Replicate 1 (% of Control) | Replicate 2 (% of Control) | Replicate 3 (% of Control) | Mean Response (%) | Std. Deviation |
| 0 (Vehicle) | - | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |
| 0.01 | -2.00 | 105.2 | 103.8 | 106.1 | 105.0 | 1.16 |
| 0.1 | -1.00 | 125.6 | 128.9 | 124.5 | 126.3 | 2.25 |
| 1 | 0.00 | 185.3 | 190.1 | 188.7 | 188.0 | 2.44 |
| 10 | 1.00 | 245.8 | 240.5 | 249.1 | 245.1 | 4.33 |
| 100 | 2.00 | 250.1 | 253.6 | 251.8 | 251.8 | 1.75 |
Table 2: Summary of Calculated Dose-Response Parameters
This table summarizes the key parameters derived from fitting the experimental data to a four-parameter logistic model.
| Parameter | Value | 95% Confidence Interval |
| EC50 (µg/mL) | 0.45 | 0.38 - 0.53 |
| Top Plateau (%) | 252.5 | 248.9 - 256.1 |
| Bottom Plateau (%) | 100.8 | 98.5 - 103.1 |
| Hill Slope | 1.2 | 1.0 - 1.4 |
| R² | 0.995 | N/A |
Materials and Reagents
| Item | Supplier | Catalog Number (Example) |
| HepG2 Cells | ATCC | HB-8065 |
| DMEM/EMEM | Gibco | A3635201 |
| Fetal Bovine Serum (FBS) | Gibco | A3160401 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.05%) | Gibco | 25300054 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| This compound (Praluent®) | Sanofi/Regeneron | N/A (Pharmaceutical Grade) |
| Anti-LDLR Antibody (extracellular) | R&D Systems | MAB2148 |
| Isotype Control Antibody | R&D Systems | MAB002 |
| Fluorochrome-conjugated 2° Ab | Invitrogen | A-11001 |
| 12-well or 24-well plates | Corning | 3513 / 3527 |
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Mechanism of Action | Praluent® this compound [pro.campus.sanofi]
- 5. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 6. Cigarette smoke extract stimulates PCSK9 production in HepG2 cells via ROS/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encodeproject.org [encodeproject.org]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. m.youtube.com [m.youtube.com]
Modulating Hypercholesterolemia in Animal Models with Alirocumab: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alirocumab, a fully human monoclonal antibody, is a potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 plays a critical role in cholesterol homeostasis by targeting low-density lipoprotein receptors (LDLR) for degradation, thereby reducing the clearance of LDL cholesterol (LDL-C) from the circulation.[1][2] By binding to and inhibiting PCSK9, this compound increases the number of available LDLRs on hepatocyte surfaces, leading to enhanced clearance of LDL-C and a significant reduction in plasma cholesterol levels.[1][2] This mechanism makes this compound a valuable tool for studying lipid metabolism and the effects of profound LDL-C lowering in preclinical animal models. These application notes provide detailed protocols and data for utilizing this compound to modulate hypercholesterolemic phenotypes in animal models, offering insights into its therapeutic potential and underlying biological effects.
Data Presentation
The following tables summarize the quantitative effects of this compound on plasma lipid parameters in different animal models as reported in key studies.
Table 1: Effect of this compound on Plasma Lipids in APOE*3Leiden.CETP Mice
| Treatment Group | Dose | Administration | Duration | Change in Total Cholesterol (TC) | Change in Triglycerides (TG) | Change in LDL-C |
| This compound | 3 mg/kg | Weekly subcutaneous injection | 18 weeks | ↓ 37% (P < 0.001)[3][4] | ↓ 36% (P < 0.001)[3][4] | Data not specified |
| This compound | 10 mg/kg | Weekly subcutaneous injection | 18 weeks | ↓ 46% (P < 0.001)[3][4] | ↓ 39% (P < 0.001)[3][4] | Data not specified |
| This compound + Atorvastatin | 3 mg/kg this compound + 3.6 mg/kg/day Atorvastatin | Weekly subcutaneous injection | 18 weeks | ↓ 48% (P < 0.001)[3][4] | Data not specified | Data not specified |
| This compound + Atorvastatin | 10 mg/kg this compound + 3.6 mg/kg/day Atorvastatin | Weekly subcutaneous injection | 18 weeks | ↓ 58% (P < 0.001)[3][4] | Data not specified | Data not specified |
Data from a study in female APOE3Leiden.CETP transgenic mice on a Western-type diet.[3][4]
Table 2: Effect of this compound on Lipids and Lipoproteins in Non-Human Primates
| Treatment Group | Dose | Administration | Duration | Change in Total Cholesterol (TC) | Change in LDL-C | Change in Lipoprotein(a) [Lp(a)] | Change in Apolipoprotein B100 (apoB100) |
| This compound | Not Specified | Crossover protocol with control antibody | Steady state | ↓ 28%[5] | ↓ 67%[5] | ↓ 56%[5] | ↓ 53%[5] |
*Data from a crossover study in six non-human primates.[5]
Experimental Protocols
Protocol 1: Modulation of Hypercholesterolemia in APOE*3Leiden.CETP Mice
This protocol is adapted from a study investigating the anti-atherogenic potential of this compound.[3]
1. Animal Model and Acclimatization:
- Use female APOE*3Leiden.CETP transgenic mice on a C57/bl6 background, aged 9 to 13 weeks.[3]
- House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Acclimatize mice for at least one week before the start of the experiment.
2. Induction of Hypercholesterolemia:
- Feed the mice a semisynthetic cholesterol-rich diet for a run-in period of 3 weeks to induce a stable hypercholesterolemic phenotype.[3]
3. Experimental Groups and Treatment:
- After the run-in period, match mice into experimental groups (n=15 per group) based on body weight, plasma total cholesterol (TC), and triglycerides (TG).[3]
- Continue feeding a Western-type diet (WTD) throughout the treatment period.[3]
- Control Group: Administer a vehicle control (e.g., saline) via weekly subcutaneous injections.
- This compound Monotherapy Groups: Administer this compound at 3 mg/kg and 10 mg/kg via weekly subcutaneous injections.[3]
- Atorvastatin Monotherapy Group: Administer atorvastatin at 3.6 mg/kg/day (e.g., mixed in the diet).[3]
- Combination Therapy Groups: Administer this compound (3 or 10 mg/kg, weekly subcutaneous injection) in combination with atorvastatin (3.6 mg/kg/day).[3]
- The total treatment duration is 18 weeks.[3]
4. Sample Collection and Analysis:
- Collect blood samples via tail vein bleeding every 2 to 4 weeks for plasma lipid analysis.[3]
- At the end of the 18-week treatment period, euthanize the mice and collect terminal blood samples and tissues (e.g., liver, aorta).
- Plasma Lipid Analysis: Determine plasma TC and TG levels using standard enzymatic assays.[3] Analyze lipoprotein profiles for TC by fast protein liquid chromatography (FPLC).[3]
- Hepatic LDLR Protein Levels: Measure hepatic LDLR protein levels by Western blot to confirm the mechanism of action of this compound.[3]
- Histological Assessment of Atherosclerosis: Perfuse the heart and aorta, dissect the aortic root, and perform serial cryosectioning. Stain sections with Oil Red O to visualize lipid-rich lesions and calculate the atherosclerotic lesion area.[3]
5. Statistical Analysis:
- Analyze data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups. A p-value of < 0.05 is typically considered statistically significant.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits PCSK9, preventing LDLR degradation and promoting LDL clearance.
Experimental Workflow for Animal Studies
Caption: Workflow for evaluating this compound's effects in a hypercholesterolemic mouse model.
References
- 1. This compound (Praluent): First in the New Class of PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PCSK9 inhibition with this compound reduces lipoprotein(a) levels in nonhuman primates by lowering apolipoprotein(a) production rate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alirocumab Administration in APOE*3Leiden.CETP Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the administration of Alirocumab, a fully human monoclonal antibody against proprotein convertase subtilisin/kexin type 9 (PCSK9), to APOE*3Leiden.CETP transgenic mice. This mouse model is a well-established tool for studying human-like dyslipidemia and atherosclerosis. The provided protocols cover in-vivo drug administration, subsequent analysis of plasma lipids, assessment of atherosclerotic plaque burden, and evaluation of hepatic LDL receptor protein levels. The data presented is based on published studies and serves as a guide for designing and executing experiments to evaluate the efficacy of PCSK9 inhibitors in a preclinical setting.
Introduction
This compound is a therapeutic monoclonal antibody that specifically targets and inhibits PCSK9.[1][2][3] The binding of this compound to PCSK9 prevents the PCSK9-mediated degradation of low-density lipoprotein receptors (LDLR) in the liver.[1][4] This leads to increased recycling of LDLR to the hepatocyte surface, resulting in enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation.[1][3] The APOE*3Leiden.CETP mouse model is particularly relevant for studying lipid-lowering therapies as it mimics human lipoprotein metabolism, including the expression of cholesteryl ester transfer protein (CETP), and develops atherosclerosis in response to a Western-type diet.[5][6] This document outlines the administration protocol for this compound in these mice and the subsequent analytical methods to assess its therapeutic effects.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in reducing LDL-C levels.
Experimental Protocols
In-Vivo this compound Administration
Materials:
-
Female APOE*3Leiden.CETP transgenic mice (9-13 weeks of age)
-
Western-type diet (WTD)
-
This compound (provided by Regeneron or commercially available)
-
Atorvastatin (optional, for combination studies)
-
Sterile saline solution
-
Insulin syringes (or equivalent for subcutaneous injection)
Procedure:
-
Acclimatization and Diet Induction:
-
Acclimatize mice for at least one week under standard laboratory conditions.
-
Induce hyperlipidemia and atherosclerosis by feeding a Western-type diet for a run-in period of 3 weeks.[5]
-
-
Grouping and Treatment:
-
After the run-in period, randomize mice into treatment groups based on body weight and plasma total cholesterol levels (n=15 per group is a common practice).[5]
-
Treatment groups can include:
-
-
This compound Administration:
-
Administer this compound via weekly subcutaneous injections for a duration of 18 weeks.[5]
-
Prepare the appropriate dilutions of this compound in sterile saline for injection.
-
-
Monitoring:
-
Monitor body weight and food intake regularly throughout the study.
-
Collect blood samples periodically (e.g., every 4-6 weeks) for plasma lipid analysis.
-
Plasma Lipid Analysis
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Commercial enzymatic kits for total cholesterol and triglycerides
-
Microplate reader
Procedure:
-
Blood Collection:
-
Collect blood from the tail vein or via cardiac puncture at the end of the study.
-
-
Plasma Separation:
-
Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
-
Lipid Measurement:
-
Determine plasma concentrations of total cholesterol and triglycerides using commercially available enzymatic kits according to the manufacturer's instructions.
-
Histological Analysis of Atherosclerosis
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Oil Red O staining solution
-
Microscope with a digital camera
Procedure:
-
Tissue Harvest and Fixation:
-
At the end of the treatment period, euthanize mice by CO2 inhalation.[5]
-
Perfuse the mice with PBS followed by 4% PFA.
-
Dissect the heart and aorta.
-
Embed the aortic root in OCT compound and freeze.
-
-
Cryosectioning:
-
Cut serial cross-sections (e.g., 5-10 µm thick) of the aortic root using a cryostat.
-
-
Oil Red O Staining:
-
Rinse the sections with distilled water.
-
Stain with freshly prepared Oil Red O solution to visualize neutral lipids (atherosclerotic plaques).
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Imaging and Quantification:
-
Capture images of the stained sections using a microscope.
-
Quantify the atherosclerotic lesion area using image analysis software (e.g., ImageJ).
-
Western Blot for Hepatic LDL Receptor
Materials:
-
Liver tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Primary antibody against LDLR
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction:
-
Homogenize liver tissue in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the LDL receptor.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescence reagent.
-
Quantify the band intensity using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).
-
Experimental Workflow
Caption: Overview of the experimental workflow for this compound administration and analysis.
Quantitative Data Summary
The following tables summarize the expected outcomes based on published data from studies using this compound in APOE*3Leiden.CETP mice.[5]
Table 1: Effect of this compound on Plasma Lipids
| Treatment Group | Change in Total Cholesterol (%) | Change in Triglycerides (%) |
| This compound (3 mg/kg) | ↓ 37% | ↓ 36% |
| This compound (10 mg/kg) | ↓ 46% | ↓ 39% |
| Atorvastatin (3.6 mg/kg/day) | ↓ 31% | ↓ 25% |
| This compound (3 mg/kg) + Atorvastatin | ↓ 48% | ↓ 45% |
| This compound (10 mg/kg) + Atorvastatin | ↓ 58% | ↓ 52% |
Table 2: Effect of this compound on Atherosclerosis and Hepatic LDLR
| Treatment Group | Change in Atherosclerotic Lesion Area | Change in Hepatic LDLR Protein Levels |
| This compound (3 mg/kg) | Dose-dependent decrease | Increased |
| This compound (10 mg/kg) | Dose-dependent decrease | Increased |
| Atorvastatin (3.6 mg/kg/day) | Decreased | Increased |
| This compound + Atorvastatin | Additive decrease | Further Increased |
Note: The exact percentage change in atherosclerotic lesion area and hepatic LDLR protein levels can vary between studies. The table indicates the general trend observed.
Conclusion
This document provides a comprehensive set of protocols for the administration of this compound to APOE*3Leiden.CETP mice and the subsequent evaluation of its effects on lipid metabolism and atherosclerosis. The detailed methodologies and expected outcomes serve as a valuable resource for researchers in the field of cardiovascular drug discovery and development. Adherence to these protocols will facilitate the generation of robust and reproducible preclinical data on the efficacy of PCSK9 inhibitors.
References
- 1. Video: Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]
- 2. Assessing Atherosclerosis in the Aorta from AAV8-PCSK9-Injected Mice by Oil Red O Staining [jove.com]
- 3. Computational Analysis of Plasma Lipidomics from Mice Fed Standard Chow and Ketogenic Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]
- 5. umassmed.edu [umassmed.edu]
- 6. Lipid quantification and plasma analysis in mice [bio-protocol.org]
Application Notes and Protocols: Quantification of Free vs. Bound Alirocumab in Serum using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alirocumab is a fully human monoclonal antibody that targets proprotein convertase subtilisin/kexin type 9 (PCSK9). By binding to PCSK9, this compound prevents its interaction with low-density lipoprotein receptors (LDLR) on hepatocytes, leading to increased LDLR recycling and enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation.[1][2] Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is crucial for optimizing dosing regimens and evaluating its therapeutic efficacy. A key aspect of this is the ability to differentiate and quantify the concentrations of "free" this compound (unbound to PCSK9) and "bound" this compound (in a complex with PCSK9) in serum. This application note provides detailed ELISA protocols for the differential quantification of free and bound this compound.
Mechanism of Action of this compound
This compound disrupts the PCSK9-mediated degradation of LDLR. In the absence of this compound, circulating PCSK9 binds to the LDLR on the surface of hepatocytes. This complex is then internalized, and the LDLR is targeted for lysosomal degradation instead of being recycled back to the cell surface. This reduction in the number of available LDLRs leads to decreased clearance of LDL-C from the blood. This compound acts by binding with high affinity and specificity to free PCSK9 in the plasma.[3] This prevents PCSK9 from binding to the LDLR, thereby allowing the LDLR to be recycled back to the hepatocyte surface, where it can continue to clear LDL-C from the bloodstream.[2][4]
Experimental Protocols
Sample Preparation
Proper sample handling is critical to maintain the equilibrium between free and bound this compound.
-
Serum Collection: Collect whole blood in a serum separator tube (SST).
-
Clotting: Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifugation: Centrifuge at 1,000 x g for 15 minutes at 4°C.[5]
-
Aliquoting: Immediately aliquot the serum into cryovials to avoid repeated freeze-thaw cycles.
-
Storage: Store samples at -80°C until analysis.[6]
ELISA Protocol for Quantifying Free this compound
This assay utilizes recombinant human PCSK9 (rhPCSK9) as the capture protein to specifically bind free this compound from the serum sample.
Materials:
-
High-binding 96-well ELISA plates
-
Recombinant human PCSK9 (rhPCSK9)
-
This compound standard
-
Anti-human IgG (HRP-conjugated) detection antibody
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Sample Diluent (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
TMB Substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute rhPCSK9 to 2 µg/mL in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.[7]
-
Washing: Wash the plate three times with 300 µL/well of Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample and Standard Incubation: Prepare a standard curve of this compound (e.g., ranging from 78.125 to 5,000 ng/mL) in Sample Diluent.[8] Dilute serum samples in Sample Diluent (a minimum 1:10 dilution is recommended to minimize matrix effects). Add 100 µL of standards and diluted samples to the wells. Incubate for 2 hours at room temperature.[7]
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Dilute the HRP-conjugated anti-human IgG detection antibody in Sample Diluent according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.[7]
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm within 30 minutes.
ELISA Protocol for Quantifying Bound this compound (this compound-PCSK9 Complex)
This sandwich ELISA uses an anti-PCSK9 antibody for capture and an anti-human IgG antibody for detection to specifically measure the this compound-PCSK9 complex.
Materials:
-
High-binding 96-well ELISA plates
-
Anti-PCSK9 capture antibody (monoclonal)
-
This compound-PCSK9 complex standard (can be prepared by incubating known concentrations of this compound and PCSK9)
-
Anti-human IgG (HRP-conjugated) detection antibody
-
Coating Buffer
-
Wash Buffer
-
Blocking Buffer
-
Sample Diluent
-
TMB Substrate
-
Stop Solution
-
Plate reader
Procedure:
-
Coating: Dilute the anti-PCSK9 capture antibody to 2 µg/mL in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.[7]
-
Washing: Wash the plate three times with 300 µL/well of Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample and Standard Incubation: Prepare a standard curve of the this compound-PCSK9 complex in Sample Diluent. Dilute serum samples in Sample Diluent. Add 100 µL of standards and diluted samples to the wells. Incubate for 2 hours at room temperature.[7]
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Dilute the HRP-conjugated anti-human IgG detection antibody in Sample Diluent. Add 100 µL to each well and incubate for 1 hour at room temperature.[7]
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm within 30 minutes.
Experimental Workflow
The following diagram illustrates the key steps in the ELISA protocols for quantifying free and bound this compound.
Data Presentation
The following tables summarize typical performance characteristics for ELISAs designed to quantify therapeutic antibodies. These values should be established and validated for each specific assay.
Table 1: Assay Performance for Free this compound ELISA
| Parameter | Typical Value |
| Assay Range | 78 - 5,000 ng/mL[8] |
| Lower Limit of Quantification (LLOQ) | 78 ng/mL[9] |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
| Recovery | 80 - 120%[8] |
| Specificity | No significant cross-reactivity with other human IgGs |
Table 2: Assay Performance for Bound this compound (this compound-PCSK9 Complex) ELISA
| Parameter | Typical Value |
| Assay Range | To be determined empirically |
| Lower Limit of Quantification (LLOQ) | To be determined empirically |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
| Recovery | 80 - 120% |
| Specificity | Specific for the this compound-PCSK9 complex |
Conclusion
The ability to accurately and reliably quantify free and bound this compound in serum is essential for the clinical development and therapeutic monitoring of this PCSK9 inhibitor. The ELISA protocols detailed in this application note provide a framework for researchers to establish robust methods for these critical measurements. The provided diagrams of the mechanism of action and experimental workflow offer a clear visual representation to aid in understanding and implementation. It is imperative that each laboratory validates these assays according to their specific requirements and regulatory guidelines.
References
- 1. This compound (Praluent): First in the New Class of PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action | Praluent® this compound [pro.campus.sanofi]
- 3. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. elisakits.co.uk [elisakits.co.uk]
- 6. ELISA Protocol [protocols.io]
- 7. mabtech.com [mabtech.com]
- 8. Buy this compound ELISA Kit [antibodysystem.com]
- 9. sanofi.com [sanofi.com]
Application Notes and Protocols: Flow Cytometry Analysis of LDL Receptor Expression with Alirocumab
For Researchers, Scientists, and Drug Development Professionals
Introduction
The low-density lipoprotein (LDL) receptor (LDLR) plays a pivotal role in cholesterol homeostasis by mediating the endocytosis of circulating LDL particles. The expression and activity of LDLR are tightly regulated, and dysregulation can lead to hypercholesterolemia, a major risk factor for atherosclerotic cardiovascular disease. Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key negative regulator of LDLR expression. PCSK9 binds to the LDLR on the cell surface, promoting its internalization and degradation in lysosomes, thereby reducing the number of receptors available to clear LDL from the bloodstream.[1][2][3][4][5]
Alirocumab is a fully human monoclonal antibody that specifically targets and inhibits PCSK9.[6][7][8][9] By binding to circulating PCSK9, this compound prevents its interaction with the LDLR. This inhibition of the PCSK9-LDLR interaction leads to an increase in the recycling of LDLRs back to the cell surface, resulting in enhanced LDL cholesterol clearance from the circulation.[6][7][8][9]
Flow cytometry is a powerful technique for the quantitative analysis of cell surface protein expression. This application note provides detailed protocols for the use of flow cytometry to assess the impact of this compound on LDLR expression on various cell types, which is a critical step in understanding its mechanism of action and in the development of similar biologic therapies.
Data Presentation
The following tables summarize quantitative data from representative studies on the effect of this compound on LDL receptor expression, as measured by flow cytometry.
Table 1: Effect of this compound on LDL Receptor Expression in Human Lymphocytes
| Treatment | Cell Type | This compound Concentration | Change in LDLR Expression (MFI) | Reference |
| Control (Isotype) | Lymphocytes (ARH) | 0 µg/mL | Baseline | [10] |
| This compound | Lymphocytes (ARH) | Not specified | Increased MFI | [10] |
| Control (Isotype) | Lymphocytes (Control) | 0 µg/mL | Baseline | [10] |
| This compound | Lymphocytes (Control) | Not specified | Increased MFI | [10] |
MFI: Mean Fluorescence Intensity; ARH: Autosomal Recessive Hypercholesterolemia
Table 2: Effect of this compound on LDL Receptor Expression in HepG2 Cells
| Treatment | Cell Type | This compound Concentration | Change in LDLR Protein Levels (relative to control) | Reference |
| Control | HepG2 | 0 µg/mL | 1.0 | [11] |
| This compound | HepG2 | 10 µg/mL | ~1.5-fold increase | [11] |
| Control (Isotype) | Huh-7 | 0 nM | Baseline | [12] |
| This compound | Huh-7 | 300 nM | Increased LDLR surface levels | [12] |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Cell Surface LDL Receptor Expression
This protocol describes the direct immunofluorescence staining of cell surface LDLR on cultured cells (e.g., HepG2, Huh-7) or isolated primary cells (e.g., lymphocytes).
Materials:
-
Cells of interest: (e.g., HepG2 cells, freshly isolated human peripheral blood mononuclear cells (PBMCs))
-
Cell Culture Medium: Appropriate for the cell type.
-
This compound or other PCSK9 inhibitors.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Flow Cytometry Staining Buffer: PBS with 1-2% Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) and 0.1% sodium azide.
-
Primary Antibody: Fluorochrome-conjugated anti-human LDLR antibody (e.g., PE-conjugated, APC-conjugated). The choice of fluorochrome should be compatible with the available flow cytometer.
-
Isotype Control Antibody: Fluorochrome-conjugated isotype control antibody matching the host species and isotype of the primary antibody.
-
Viability Dye: (e.g., Propidium Iodide (PI), 7-AAD, or a fixable viability dye).
-
Flow Cytometer: Equipped with the appropriate lasers and filters for the chosen fluorochromes.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in their appropriate growth medium.
-
Treat cells with this compound at the desired concentrations and for the specified duration (e.g., 24-48 hours). Include an untreated or isotype control antibody-treated group as a negative control.
-
-
Cell Harvesting and Preparation:
-
For adherent cells (e.g., HepG2), gently detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
For suspension cells (e.g., lymphocytes), gently pellet the cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in cold Flow Cytometry Staining Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.
-
Add the fluorochrome-conjugated anti-LDLR antibody to the respective tubes at the manufacturer's recommended concentration.
-
To a separate tube, add the corresponding isotype control antibody at the same concentration as the primary antibody.
-
Incubate the tubes on ice or at 4°C for 30 minutes in the dark.
-
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step twice.
-
-
Resuspension and Viability Staining:
-
Resuspend the cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.
-
If using a non-fixable viability dye like PI or 7-AAD, add it to the cells just before analysis according to the manufacturer's instructions.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on the flow cytometer.
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Exclude dead cells by gating on the viability dye-negative population.
-
Analyze the fluorescence intensity of the LDLR staining in the appropriate channel.
-
Record the Mean Fluorescence Intensity (MFI) for both the isotype control and the anti-LDLR stained samples. The specific MFI is calculated by subtracting the isotype MFI from the anti-LDLR MFI.
-
Protocol 2: LDL Uptake Assay by Flow Cytometry
This protocol measures the functional activity of LDLR by quantifying the uptake of fluorescently labeled LDL.
Materials:
-
Cells of interest: (e.g., HepG2, fibroblasts).
-
Cell Culture Medium: Appropriate for the cell type.
-
This compound or other PCSK9 inhibitors.
-
Fluorescently Labeled LDL: (e.g., DiI-LDL, Bodipy-LDL).
-
Lipoprotein-deficient serum (LPDS): To upregulate LDLR expression.
-
Flow Cytometry Staining Buffer: As described in Protocol 1.
-
Viability Dye: As described in Protocol 1.
-
Flow Cytometer: As described in Protocol 1.
Procedure:
-
Cell Culture and Pre-incubation:
-
Culture cells in their standard growth medium.
-
To upregulate LDLR expression, incubate the cells in medium containing LPDS for 24-48 hours prior to the assay.
-
-
Treatment:
-
Treat the cells with this compound at the desired concentrations for the appropriate duration in the LPDS-containing medium.
-
-
LDL Uptake:
-
Add fluorescently labeled LDL to the cell culture medium at a final concentration of 5-10 µg/mL.
-
Incubate the cells at 37°C for 2-4 hours to allow for LDL uptake.
-
For a binding control, incubate a set of cells with fluorescently labeled LDL on ice for the same duration to prevent endocytosis.
-
-
Cell Harvesting and Preparation:
-
Wash the cells three times with cold PBS to remove unbound fluorescent LDL.
-
Harvest the cells as described in Protocol 1.
-
Resuspend the cells in cold Flow Cytometry Staining Buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on the flow cytometer.
-
Gate on the live cell population.
-
Measure the fluorescence intensity of the internalized LDL in the appropriate channel.
-
Compare the MFI of this compound-treated cells to untreated control cells. An increase in MFI indicates enhanced LDL uptake.
-
Mandatory Visualization
Caption: this compound's mechanism of action.
Caption: Experimental workflow for LDLR analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 8. This compound (Praluent): First in the New Class of PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action | Praluent® this compound [pro.campus.sanofi]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Alirocumab for Studying Lipid Droplet Formation in Cultured Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages play a central role in the pathogenesis of atherosclerosis, a chronic inflammatory disease characterized by the accumulation of lipids within the arterial wall. The transformation of macrophages into lipid-laden foam cells, marked by the significant formation of intracellular lipid droplets, is a hallmark of early atherosclerotic lesions. Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a key regulator of cholesterol homeostasis and is also implicated in promoting inflammation and lipid accumulation within these immune cells.[1][2]
Alirocumab is a fully human monoclonal antibody that functions as a PCSK9 inhibitor.[3][4] By binding to PCSK9, this compound prevents the degradation of low-density lipoprotein receptors (LDLR), primarily in hepatocytes, leading to increased clearance of LDL cholesterol (LDL-C) from the circulation.[5][6] Beyond its systemic lipid-lowering effects, emerging evidence suggests that PCSK9 inhibition may have direct effects on vascular inflammation and macrophage function.[7][8] These application notes provide detailed protocols for utilizing this compound to investigate its impact on lipid droplet formation in cultured macrophages, offering a valuable in vitro model to explore its direct cellular mechanisms independent of systemic lipid reduction.
Background: The Role of PCSK9 in Macrophage Lipid Metabolism
PCSK9 contributes to atherosclerosis through mechanisms that extend beyond its role in hepatic LDLR degradation.[1] In the vascular wall, PCSK9 can be expressed by macrophages and smooth muscle cells. It has been shown to promote the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, a critical step in foam cell formation.[2] Furthermore, PCSK9 is linked to pro-inflammatory signaling pathways. Studies have demonstrated that PCSK9 can activate the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway in macrophages.[1][9] This activation leads to the production of pro-inflammatory cytokines, exacerbating the inflammatory environment within an atherosclerotic plaque.[9][10]
By inhibiting PCSK9, this compound is hypothesized to not only enhance systemic LDL-C clearance but also to directly attenuate macrophage lipid accumulation and inflammation.[11][12] Preclinical studies have shown that this compound treatment can reduce the macrophage content and necrotic core of atherosclerotic plaques.[11][13] Therefore, studying the effects of this compound on cultured macrophages provides a powerful system to dissect its potential pleiotropic, anti-atherogenic properties.
Experimental Design and Workflow
The general workflow involves culturing a suitable macrophage cell line (or primary cells), inducing a foam cell phenotype through lipid loading, treating the cells with this compound, and subsequently quantifying intracellular lipid droplet accumulation using various staining and imaging techniques.
Caption: High-level experimental workflow for studying this compound's effects.
Detailed Experimental Protocols
Protocol 1: Macrophage Culture and Differentiation (THP-1 Model)
This protocol describes the differentiation of the human monocytic cell line THP-1 into macrophage-like cells.
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin. Maintain cells at a density between 2x10^5 and 1x10^6 cells/mL at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed THP-1 cells into appropriate culture vessels (e.g., 12-well plates with coverslips for microscopy, or 6-well plates for biochemical assays) at a density of 0.5x10^6 cells/mL.
-
Differentiation: Add Phorbol 12-myristate 13-acetate (PMA) to the culture medium to a final concentration of 100 ng/mL to induce differentiation into adherent, macrophage-like cells.
-
Incubation: Incubate the cells with PMA for 48-72 hours. Differentiated macrophages will appear larger, irregularly shaped, and firmly attached to the culture surface.
-
Resting Phase: After differentiation, gently aspirate the PMA-containing medium. Wash the cells once with sterile Phosphate Buffered Saline (PBS) and then add fresh, PMA-free culture medium. Allow the cells to rest for 24 hours before proceeding with experiments.
Protocol 2: Induction of Lipid Droplet Formation (Foam Cells)
This protocol uses oxidized LDL (oxLDL) to induce lipid accumulation.
-
Preparation: After the resting phase (Protocol 1, Step 5), replace the medium with a low-serum medium (e.g., RPMI-1640 with 1% FBS).
-
Lipid Loading: Add oxLDL to the culture medium at a final concentration of 50 µg/mL.[7] This concentration may need optimization depending on the cell type and oxLDL preparation.
-
Incubation: Incubate the cells with oxLDL for 24-48 hours to allow for lipid uptake and the formation of intracellular lipid droplets.
Protocol 3: Treatment with this compound
-
Treatment Groups: Set up the following experimental groups:
-
Vehicle Control (cells with oxLDL, no antibody)
-
Isotype Control (cells with oxLDL + non-binding human IgG1 antibody at the same concentration as this compound)
-
This compound Treatment (cells with oxLDL + this compound)
-
-
Co-incubation: Add this compound or the isotype control antibody to the culture medium at the time of oxLDL addition (Protocol 2, Step 2). A typical concentration range to test is 25-100 µg/mL.
-
Incubation: Incubate for the full duration of the lipid loading period (24-48 hours).
Protocol 4: Quantification of Lipid Droplets with BODIPY 493/503
BODIPY™ 493/503 is a fluorescent dye that specifically stains neutral lipids within lipid droplets.[14][] It is suitable for both fluorescence microscopy and flow cytometry.
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of BODIPY 493/503 in DMSO. Store at -20°C, protected from light.
-
On the day of use, prepare a working solution of 1-2 µM BODIPY 493/503 in PBS.[][17]
-
-
Cell Staining (for Microscopy):
-
Aspirate the culture medium and wash cells twice with warm PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[14]
-
Wash the cells three times with PBS.
-
Add the BODIPY working solution to cover the cells and incubate for 15-30 minutes at 37°C, protected from light.[][17]
-
(Optional) For nuclear counterstaining, add a DAPI solution (e.g., 300 nM in PBS) for 5 minutes.
-
Wash cells twice with PBS.
-
Mount coverslips onto glass slides using an appropriate mounting medium.
-
-
Image Acquisition & Analysis:
-
Visualize the cells using a fluorescence microscope with appropriate filters for BODIPY (Excitation/Emission: ~493/503 nm) and DAPI (Excitation/Emission: ~358/461 nm).
-
Capture images from multiple random fields for each experimental condition.
-
Quantify lipid droplet content using image analysis software (e.g., ImageJ/Fiji) by measuring the total fluorescence intensity per cell or by counting the number and size of lipid droplets.
-
Protocol 5: Quantification of Lipid Droplets with Oil Red O (ORO)
Oil Red O is a lysochrome diazo dye used for staining neutral triglycerides and lipids.[18][19]
-
Reagent Preparation:
-
ORO Stock Solution: Dissolve 0.5 g of Oil Red O powder in 100 mL of 100% isopropanol.[19][20]
-
ORO Working Solution: Mix 3 parts of ORO stock solution with 2 parts of distilled water. Allow the solution to sit for 10 minutes, then filter through a 0.2 µm filter. This working solution is stable for only a few hours.[20]
-
-
Cell Staining:
-
Aspirate the culture medium and wash cells twice with PBS.
-
Fix the cells with 10% formalin for at least 30 minutes.[20]
-
Wash cells with distilled water and then briefly rinse with 60% isopropanol.[19][21]
-
Aspirate the isopropanol and add the filtered ORO working solution to completely cover the cell monolayer.
-
Incubate for 15-20 minutes at room temperature.[20]
-
Aspirate the ORO solution and wash the cells 3-4 times with distilled water until the excess stain is removed.
-
(Optional) Counterstain nuclei with Hematoxylin for 1 minute, followed by extensive washing with tap water.[20]
-
-
Quantification (Elution Method):
-
After the final wash, aspirate all water and allow the plate to dry completely.
-
Add 100% isopropanol to each well to elute the stain from the lipid droplets. Incubate for 10 minutes with gentle shaking.
-
Transfer the isopropanol-dye mixture to a 96-well plate.
-
Read the absorbance at 490-520 nm using a spectrophotometer.
-
Protocol 6: Advanced Analysis with Stimulated Raman Scattering (SRS) Microscopy
SRS microscopy is a label-free imaging technique that provides chemical contrast based on intrinsic molecular vibrations. It is ideal for visualizing and quantifying lipids in live cells without the potential artifacts of staining.[22][23]
-
Cell Preparation: Culture and treat cells on quartz coverslips suitable for microscopy. Live-cell imaging is preferred to observe dynamic processes.
-
SRS Imaging:
-
Data Analysis:
-
The SRS signal intensity is directly proportional to the concentration of the target molecule.
-
Quantify the total lipid content per cell by integrating the SRS signal intensity from the lipid droplets within each cell. This provides a highly quantitative, label-free assessment of lipid accumulation.[25]
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups. Below are examples of how to structure the results from the described protocols.
Table 1: Effect of this compound on Lipid Accumulation (BODIPY Staining)
| Treatment Group | Mean Fluorescence Intensity/Cell (A.U.) ± SD | Fold Change vs. Control | p-value |
|---|---|---|---|
| Untreated | 150.5 ± 25.1 | 0.15 | <0.001 |
| Vehicle + oxLDL | 1000.0 ± 95.7 | 1.00 | - |
| Isotype IgG + oxLDL | 985.4 ± 101.2 | 0.99 | >0.05 |
| this compound + oxLDL | 650.2 ± 75.3 | 0.65 | <0.01 |
Table 2: Effect of this compound on Lipid Accumulation (Oil Red O Staining)
| Treatment Group | Absorbance (510 nm) ± SD | Fold Change vs. Control | p-value |
|---|---|---|---|
| Untreated | 0.08 ± 0.01 | 0.13 | <0.001 |
| Vehicle + oxLDL | 0.62 ± 0.05 | 1.00 | - |
| Isotype IgG + oxLDL | 0.61 ± 0.06 | 0.98 | >0.05 |
| this compound + oxLDL | 0.41 ± 0.04 | 0.66 | <0.01 |
Signaling Pathway Analysis
PCSK9 has been shown to promote an inflammatory response in macrophages by engaging TLR4, leading to the activation of the NF-κB signaling cascade and subsequent production of inflammatory cytokines. This compound, by sequestering PCSK9, is expected to inhibit this pathway.
Caption: PCSK9 signaling in macrophages and site of this compound inhibition.
References
- 1. New role of PCSK9 in atherosclerotic inflammation promotion involving the TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PCSK9 Manipulates Lipid Metabolism and the Immune Microenvironment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 4. This compound (Praluent): First in the New Class of PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Mechanism of Action | Praluent® this compound [pro.campus.sanofi]
- 7. PCSK9 inhibitors suppress oxidative stress and inflammation in atherosclerotic development by promoting macrophage autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Functional Crosstalk between PCSK9 Internalization and Pro-Inflammatory Activation in Human Macrophages: Role of Reactive Oxygen Species Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain [protocols.io]
- 17. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 19. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Real-time Raman and SRS imaging of living human macrophages reveals cell-to-cell heterogeneity and dynamics of lipid uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Stimulated Raman Scattering Imaging Sheds New Light on Lipid Droplet Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. spiedigitallibrary.org [spiedigitallibrary.org]
Application Notes and Protocols: Cross-Reactivity Testing of Alirocumab with other PCSK9 Inhibitors in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alirocumab (Praluent®) is a fully human monoclonal antibody that inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9). By binding to PCSK9, this compound prevents its interaction with low-density lipoprotein receptors (LDLR) on hepatocytes, leading to increased LDLR recycling and subsequent reduction of low-density lipoprotein cholesterol (LDL-C) levels in the blood.[1][2] As a member of a class of therapeutic monoclonal antibodies targeting PCSK9, which also includes evolocumab (Repatha®) and the discontinued bococizumab, it is crucial to assess the analytical cross-reactivity of these drugs in immunoassays. This is particularly important for the development of specific pharmacokinetic (PK) and anti-drug antibody (ADA) assays to ensure accurate measurement and avoid potential interference from other PCSK9 inhibitors that a patient may have been treated with previously.
These application notes provide an overview of the principles and detailed protocols for assessing the cross-reactivity of this compound with other PCSK9 inhibitors in common immunoassay formats.
PCSK9-LDLR Signaling Pathway and Mechanism of Action of this compound
The following diagram illustrates the signaling pathway of PCSK9 and the mechanism of action of PCSK9 inhibitors like this compound.
Quantitative Data on Cross-Reactivity
Direct quantitative data from head-to-head analytical cross-reactivity studies of this compound in immunoassays designed for other PCSK9 inhibitors (e.g., evolocumab) is not extensively available in the public domain. Such studies are often conducted by manufacturers during drug development and validation of proprietary assays.
However, studies on the cross-reactivity of anti-drug antibodies (ADAs) provide a framework for how such evaluations can be performed and reported. For instance, a study on anti-bococizumab antibodies investigated their cross-reactivity with this compound and evolocumab. The findings from this study are summarized below as an illustrative example of cross-reactivity assessment.
| Parameter | Result |
| Bococizumab-treated subjects with ADAs | 44.0% (155/352) |
| ADA-positive subjects tested for cross-reactivity | 155 |
| Subjects with weak cross-reactivity to this compound and Evolocumab | 1 (0.6%) |
| Nature of cross-reactivity | Transient and weak signal inhibition |
This data suggests that while the therapeutic antibodies targeting PCSK9 are distinct, the potential for ADA cross-reactivity, though low, exists and should be experimentally verified.
Experimental Protocols
Sandwich ELISA for Quantification of this compound
This protocol describes a standard sandwich ELISA for the specific detection and quantification of this compound in biological samples. This type of assay is crucial for pharmacokinetic studies.
Principle: The assay employs a pair of anti-idiotypic antibodies specific to this compound. One antibody is used for capture and the other for detection.[3]
Materials:
-
96-well microtiter plates
-
Recombinant this compound standard
-
Anti-Alirocumab capture antibody
-
Biotinylated anti-Alirocumab detection antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Plate reader capable of measuring absorbance at 450 nm
Protocol:
-
Coating: Dilute the anti-Alirocumab capture antibody in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Blocking: Aspirate the coating solution and wash the plate 2-3 times with wash buffer. Add 200 µL of blocking buffer (e.g., assay diluent) to each well and incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate 2-3 times. Prepare a standard curve by serially diluting the this compound standard in assay diluent. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate 3-4 times. Add 100 µL of diluted biotinylated anti-Alirocumab detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate 3-4 times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30-60 minutes at room temperature in the dark.
-
Substrate Reaction: Wash the plate 4-5 times. Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the standard curve and determine the concentration of this compound in the samples.
The following diagram outlines the workflow for a Sandwich ELISA.
Competitive Immunoassay for Cross-Reactivity Assessment
This protocol describes a competitive immunoassay to determine the cross-reactivity of an this compound assay with other PCSK9 inhibitors like Evolocumab.
Principle: This assay measures the ability of other PCSK9 inhibitors to compete with this compound for binding to the assay's capture and/or detection antibodies. A reduction in signal in the presence of another inhibitor indicates cross-reactivity.
Materials:
-
Same materials as the Sandwich ELISA for this compound.
-
Other PCSK9 inhibitors to be tested for cross-reactivity (e.g., Evolocumab, Bococizumab).
Protocol:
-
Coating and Blocking: Follow steps 1 and 2 of the Sandwich ELISA protocol for this compound.
-
Competition Step:
-
Prepare a constant, sub-saturating concentration of this compound standard.
-
Prepare serial dilutions of the competing PCSK9 inhibitor (e.g., Evolocumab).
-
In a separate plate or tubes, pre-incubate the constant concentration of this compound with the serial dilutions of the competing inhibitor for 30-60 minutes.
-
-
Sample Incubation: Wash the blocked plate 2-3 times. Transfer 100 µL of the pre-incubated mixtures to the appropriate wells. Also, include wells with only the this compound standard (no competitor) as a reference. Incubate for 2 hours at room temperature.
-
Detection and Signal Generation: Follow steps 4-8 of the Sandwich ELISA protocol.
-
Analysis:
-
Calculate the percentage of signal inhibition for each concentration of the competing inhibitor relative to the signal from this compound alone.
-
Plot the percentage of inhibition against the concentration of the competing inhibitor to determine the IC50 (the concentration of the competitor that causes 50% inhibition). A lower IC50 value indicates higher cross-reactivity.
-
The logical relationship in a competitive immunoassay is depicted below.
References
Troubleshooting & Optimization
Optimizing Alirocumab dosage for short-term versus long-term in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Alirocumab dosage for short-term versus long-term in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a fully human monoclonal antibody that targets and inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3][4] PCSK9 is a protein that binds to low-density lipoprotein receptors (LDLR) on the surface of hepatocytes, targeting them for degradation.[3] By inhibiting PCSK9, this compound prevents the degradation of LDLRs, leading to an increased number of LDLRs available to clear low-density lipoprotein cholesterol (LDL-C) from the circulation.[2][3][4] This ultimately results in lower plasma LDL-C levels.
Q2: What are the key considerations when selecting a dose for a short-term in vivo study?
A2: For short-term studies (e.g., up to 4 weeks), the primary goal is often to establish a rapid and maximal pharmacodynamic effect. Therefore, a higher dose may be selected to ensure complete saturation of the target (PCSK9) and achieve a significant reduction in LDL-C quickly. It is crucial to consider the pharmacokinetics of this compound in the chosen animal model to ensure that the dosing frequency maintains target suppression throughout the study period.
Q3: How should I approach dosing for a long-term in vivo study?
A3: In long-term studies (e.g., several weeks to months), the focus shifts to sustained efficacy and safety. The goal is to determine a dose that maintains a therapeutic effect over an extended period without causing adverse effects. A lower, maintenance dose administered at regular intervals is often preferred. For example, in an 18-week study in APOE*3Leiden.CETP mice, weekly subcutaneous injections of 3 mg/kg and 10 mg/kg of this compound were shown to be effective in reducing atherosclerosis.[1][3]
Q4: What animal models are commonly used for in vivo studies with this compound?
A4: Mouse models are frequently used, particularly those that are genetically modified to better mimic human lipid metabolism and atherosclerosis, such as APOE*3Leiden.CETP mice.[1][3] Non-human primates are also relevant models due to their physiological similarity to humans.[5] The choice of model will depend on the specific research question.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High variability in lipid-lowering response between animals | 1. Inconsistent drug administration.2. Individual differences in metabolism or immune response.3. Errors in blood sample collection or processing. | 1. Ensure consistent subcutaneous or intravenous injection technique. 2. Increase the number of animals per group to improve statistical power.3. Standardize blood collection and processing protocols. |
| Lack of significant LDL-C reduction | 1. Insufficient dose or dosing frequency.2. Poor bioavailability of the antibody.3. Development of anti-drug antibodies (ADAs). | 1. Perform a dose-response study to determine the optimal dose. Increase dosing frequency based on the half-life of this compound in the specific animal model.2. Confirm proper administration and consider a different route if necessary.3. Test for the presence of ADAs in plasma samples. |
| Unexpected adverse events (e.g., injection site reactions, weight loss) | 1. Hypersensitivity to the antibody or formulation components.2. Off-target effects.3. High dose leading to toxicity. | 1. Monitor animals closely for any signs of adverse reactions. 2. Consult toxicology data for this compound in the relevant species.3. Reduce the dose or dosing frequency. |
| Inconsistent results in long-term studies | 1. Waning of the therapeutic effect over time.2. Development of neutralizing ADAs.3. Changes in animal health or diet. | 1. Monitor lipid levels at regular intervals throughout the study. 2. Assess for neutralizing ADAs.3. Ensure consistent animal husbandry and dietary conditions. |
Data Presentation
Table 1: Summary of this compound Dosages in Preclinical In Vivo Studies
| Study Type | Animal Model | Dosage | Dosing Frequency | Study Duration | Key Outcomes | Reference |
| Long-Term Efficacy | APOE*3Leiden.CETP Mice | 3 mg/kg and 10 mg/kg | Weekly (Subcutaneous) | 18 weeks | Dose-dependent decrease in total cholesterol and triglycerides; reduced atherosclerosis development. | [1][3] |
| Toxicology | Rats | Not specified (up to 11-fold human exposure) | Weekly (Subcutaneous) | Up to 6 months | Generally well-tolerated; findings in liver and adrenal glands associated with exaggerated pharmacology. | [2] |
| Toxicology | Monkeys | Not specified (up to 103-fold human exposure) | Weekly (Subcutaneous) | Up to 6 months | Well-tolerated with no significant adverse findings. | [2] |
| Short-Term Efficacy | C57Bl/6J Mice | 10 mg/kg and 50 mg/kg | Single dose (Intravenous) | Acute (hours) | Reduced plasma cholesterol levels. | [6] |
| Pharmacokinetics/Pharmacodynamics | Non-human Primates | Not specified | Not specified | Not specified | Reduced total cholesterol, LDL-C, and Lp(a). | [5] |
Experimental Protocols
Detailed Methodology for a Long-Term (18-week) In Vivo Study in APOE*3Leiden.CETP Mice [1][3]
-
Animal Model: Female APOE*3Leiden.CETP transgenic mice (9 to 13 weeks of age).
-
Diet: Mice are fed a Western-type diet (WTD) throughout the study.
-
Acclimatization and Baseline: Animals are acclimatized for a run-in period of 3 weeks on a semisynthetic cholesterol-rich diet. Baseline body weight, plasma total cholesterol, and triglycerides are measured.
-
Grouping: Mice are matched based on body weight, plasma lipids, and age and randomly assigned to treatment groups (n=15 per group).
-
Treatment Groups:
-
Vehicle control (receiving WTD alone).
-
This compound (3 mg/kg) administered weekly via subcutaneous injection.
-
This compound (10 mg/kg) administered weekly via subcutaneous injection.
-
Atorvastatin (3.6 mg/kg/day) as a comparator or in combination.
-
-
Study Duration: 18 weeks.
-
Monitoring:
-
Plasma total cholesterol and triglycerides are determined every 2 to 4 weeks.
-
Circulating this compound levels are measured.
-
-
Endpoint Analysis:
-
At the end of the study, animals are euthanized.
-
Livers and hearts are isolated for analysis.
-
Assessment of hepatic LDLR protein levels, lipid content, atherosclerosis development (in the aortic root), and plaque composition.
-
-
Statistical Analysis: Appropriate statistical tests are used to compare the different treatment groups.
Visualizations
Caption: this compound binds to PCSK9, preventing LDLR degradation.
Caption: General workflow for an in vivo study with this compound.
References
- 1. This compound inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. PCSK9 inhibition with this compound reduces lipoprotein(a) levels in nonhuman primates by lowering apolipoprotein(a) production rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preventing Alirocumab aggregation in solution for in vitro assays
For researchers, scientists, and drug development professionals utilizing Alirocumab in in vitro assays, maintaining its stability and preventing aggregation is crucial for obtaining accurate and reproducible results. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the composition of the commercial this compound (Praluent®) formulation and why is it important?
A1: The commercial formulation of this compound contains histidine, sucrose, polysorbate 20, and water for injection, with a pH of 6.0.[1] This composition is designed to ensure the stability of the monoclonal antibody. Histidine acts as a buffer, sucrose as a stabilizer, and polysorbate 20 as a surfactant to prevent aggregation and surface adsorption. Understanding these components can guide the preparation of stable this compound solutions for your experiments.
Q2: What are the recommended storage and handling conditions for this compound to prevent aggregation?
A2: To maintain its stability, this compound should be stored in a refrigerator at 2°C to 8°C and protected from light. It should not be frozen, as freeze-thaw cycles can induce aggregation and reduce its efficacy.[2] For use in in vitro assays, allow the solution to naturally warm to room temperature for 30-40 minutes before use. Avoid vigorous shaking or vortexing, which can cause mechanical stress and lead to aggregation.
Q3: My this compound solution appears cloudy or contains visible particles. What should I do?
A3: Cloudiness or the presence of visible particles is an indication of protein aggregation. Do not use the solution, as it can lead to inaccurate and unreliable experimental results. Discard the solution and prepare a fresh dilution from a new vial, ensuring adherence to proper handling and storage conditions.
Q4: Can I use standard cell culture media like DMEM/F-12 to dilute this compound for my cell-based assays?
A4: While there is no specific data on the compatibility of this compound with every component of cell culture media, it is generally recommended to perform a preliminary compatibility study. Some components in complex media could potentially influence the stability of the antibody. For initial dilutions, it is advisable to use a buffer that mimics the commercial formulation's key excipients. Subsequently, this stock solution can be further diluted into the cell culture medium immediately before application to the cells.
Troubleshooting Guide: this compound Aggregation in Solution
| Issue | Potential Cause | Recommended Solution |
| Increased aggregation detected by DLS or SEC after dilution. | Inappropriate Dilution Buffer: The buffer used for dilution may lack the necessary stabilizing excipients. | Prepare a dilution buffer containing stabilizing agents such as a buffering agent (e.g., 10 mM Histidine, pH 6.0), a stabilizer (e.g., 5-10% sucrose), and a non-ionic surfactant (e.g., 0.01-0.02% Polysorbate 20). |
| Incorrect pH: The pH of the solution may be far from the optimal stability range for this compound. | Adjust the pH of your buffer to be around 6.0. Monoclonal antibody stability is highly pH-dependent.[3] | |
| High Ionic Strength: High salt concentrations can sometimes promote protein aggregation.[4][5] | If high ionic strength is not a requirement for your assay, consider using a buffer with a lower salt concentration (e.g., physiological saline concentration of 150 mM NaCl as a starting point). | |
| Variable results in cell-based assays. | Antibody Aggregation: Aggregated this compound may have altered biological activity or be cytotoxic. | Always use freshly prepared, clear solutions of this compound. Visually inspect for any signs of precipitation or cloudiness before use. Consider a quick check for aggregation using DLS if available. |
| Interaction with Assay Components: Components in your assay system (e.g., high concentrations of certain salts, detergents) may be destabilizing the antibody. | If possible, run a control experiment to assess the stability of this compound in your complete assay buffer over the time course of your experiment. | |
| Loss of this compound activity over time in prepared solutions. | Inadequate Storage of Diluted Antibody: Storing diluted this compound without appropriate stabilizers can lead to degradation and aggregation. | Prepare fresh dilutions of this compound for each experiment. If short-term storage of a stock solution is necessary, use a stabilizing buffer and store at 2-8°C for no longer than 24 hours. Avoid repeated freeze-thaw cycles. |
| Elevated Temperature: Exposure to temperatures above the recommended range can accelerate aggregation.[2] | Maintain this compound solutions at the recommended temperature for your assay. If elevated temperatures are required for the experiment, minimize the exposure time. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution for In Vitro Assays
This protocol provides a general guideline for diluting this compound to a working concentration while maintaining its stability.
Materials:
-
This compound (commercial source)
-
Histidine
-
Sucrose
-
Polysorbate 20
-
Water for Injection or sterile, high-purity water
-
pH meter
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare a 10x Stock Buffer:
-
Dissolve Histidine to a final concentration of 100 mM in water.
-
Dissolve Sucrose to a final concentration of 1 M in the histidine solution.
-
Add Polysorbate 20 to a final concentration of 0.1% (w/v).
-
Adjust the pH to 6.0 using HCl or NaOH.
-
Bring the final volume with water.
-
Sterile filter the 10x stock buffer using a 0.22 µm filter and store at 2-8°C.
-
-
Prepare the 1x Dilution Buffer:
-
Dilute the 10x stock buffer 1:10 with sterile water.
-
-
Dilute this compound:
-
Allow the this compound vial to equilibrate to room temperature for 30-40 minutes.
-
Gently mix the vial by inverting it several times. Do not vortex or shake.
-
Using a sterile pipette, withdraw the required volume of this compound and add it to the 1x dilution buffer to achieve the desired final concentration.
-
Gently mix the final solution by inverting the tube.
-
Use the freshly prepared solution immediately for your assay.
-
Protocol 2: Assessment of this compound Aggregation using Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.
Materials and Equipment:
-
HPLC system with a UV detector
-
Size-exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl or similar)
-
Mobile Phase: A buffer that minimizes non-specific interactions and maintains the native structure of the antibody (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0).
-
This compound sample
-
Mobile phase for sample dilution
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).
-
-
Sample Preparation:
-
Dilute the this compound sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the sample through a low-protein-binding 0.22 µm syringe filter.
-
-
Injection and Data Acquisition:
-
Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the column.
-
Record the chromatogram for a sufficient duration to allow all species to elute.
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and any higher-order aggregates based on their elution times (larger molecules elute earlier).
-
Integrate the area of each peak to determine the relative percentage of each species.
-
Protocol 3: Monitoring this compound Aggregation with Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution and is a sensitive method for detecting the presence of aggregates.
Materials and Equipment:
-
DLS instrument
-
Low-volume cuvettes
-
This compound sample
-
Dilution buffer (as prepared in Protocol 1 or your assay buffer)
Procedure:
-
Instrument Setup:
-
Set the instrument parameters according to the manufacturer's instructions, including temperature and measurement angle (typically 90° or 173°).
-
-
Sample Preparation:
-
Dilute the this compound sample to a suitable concentration for DLS analysis (e.g., 0.5-1.0 mg/mL) in the desired buffer.
-
Filter the sample through a 0.22 µm filter to remove dust and extraneous particles.
-
-
Measurement:
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Perform the measurement, acquiring multiple readings to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution profile.
-
Look for the presence of larger species in addition to the main monomer peak, which would indicate aggregation. The polydispersity index (PDI) can also be used as an indicator of the heterogeneity of the sample.
-
Visualizing Key Processes
To better understand the experimental workflow and the mechanism of this compound, the following diagrams are provided.
Caption: Workflow for preparing a stabilized this compound solution.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting logic for this compound aggregation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. The effect of temperature on the stability of PCSK-9 monoclonal antibody: an experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ionic strength and sugars on the aggregation propensity of monoclonal antibodies: influence of colloidal and conformational stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
Alirocumab Off-Target Effects in Primary Cell Lines: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Alirocumab in primary cell line experiments. The information is designed to help identify and address potential off-target effects and ensure the successful execution of your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in primary cell lines?
This compound is a fully human monoclonal antibody that specifically targets and inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2] In primary hepatocytes, PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the cell surface, leading to its degradation.[1][2] By inhibiting PCSK9, this compound prevents LDLR degradation, thereby increasing the number of LDLRs available to clear low-density lipoprotein cholesterol (LDL-C) from the culture medium.[1][2]
Q2: Are there known off-target effects of this compound in primary cell lines?
While this compound is highly specific for PCSK9, some studies have suggested potential off-target or non-canonical effects, particularly in the context of inflammation and cell signaling. In primary endothelial cells, this compound has been shown to reduce the expression of Intercellular Adhesion Molecule 1 (ICAM-1) and decrease monocyte adhesion. Additionally, effects on cytokine production, such as an increase in IL-10 and a decrease in IFN-γ, have been observed. One study in colorectal cancer cell lines has suggested a potential link between PCSK9 inhibition by this compound and the PI3K/Akt/p-Bad signaling pathway, which is involved in cell proliferation and apoptosis. However, this has not been extensively studied in non-cancerous primary cells.
Q3: How stable is this compound in cell culture media and what are the optimal storage conditions?
Proper storage and handling of this compound are critical for maintaining its activity in in vitro experiments. The manufacturer recommends storing this compound in the refrigerator at 2°C to 8°C. It can be kept at room temperature (up to 25°C) for a maximum of 30 days. Exposure to higher temperatures, around 30°C, for as little as 9 hours can significantly reduce its efficacy in inhibiting PCSK9. Freeze-thaw cycles should also be avoided as they can diminish the antibody's inhibitory function. For in vitro experiments, it is advisable to aliquot the antibody upon first use to avoid repeated temperature fluctuations.
Q4: I am not observing the expected decrease in LDL-C uptake in my primary hepatocytes after this compound treatment. What could be the issue?
Several factors could contribute to this observation:
-
Cell Health and LDLR Expression: The expression of LDLR can vary significantly between different primary hepatocyte donors and can be influenced by culture conditions. Ensure your cells are healthy and have adequate LDLR expression at baseline.
-
This compound Activity: Improper storage or handling of this compound may have compromised its activity. Refer to the storage and handling guidelines in Q3.
-
PCSK9 Levels: The concentration of endogenous or exogenously added PCSK9 in your culture system may be too high for the concentration of this compound being used. A dose-response experiment may be necessary to determine the optimal this compound concentration.
-
Experimental Timing: The effects of this compound on LDLR recycling and LDL-C uptake are time-dependent. Ensure your experimental timeline allows for sufficient time for the antibody to inhibit PCSK9 and for changes in LDLR levels to occur.
Q5: I am observing unexpected changes in inflammatory markers in my primary endothelial cell culture after this compound treatment. Is this a known phenomenon?
Yes, some studies suggest that this compound can have anti-inflammatory effects. This is thought to be, at least in part, independent of its effects on LDL-C. Observed effects include a reduction in the expression of adhesion molecules like ICAM-1 and a decrease in monocyte adhesion to the endothelial cells. Changes in the secretion of certain cytokines have also been reported. It is important to include appropriate controls in your experiments to distinguish between direct off-target effects and effects secondary to changes in lipid metabolism.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent this compound Activity | Ensure consistent storage and handling of this compound aliquots. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stock aliquot. |
| Primary Cell Heterogeneity | Primary cell lines can exhibit significant donor-to-donor variability. If possible, use cells from a single donor for a set of experiments. Thoroughly characterize the baseline expression of key proteins (e.g., LDLR, PCSK9) in each new batch of cells. |
| Inconsistent Cell Seeding Density | Ensure uniform cell seeding density across all wells or flasks, as confluency can affect cellular responses. |
| Variability in Reagent Addition | Use precise pipetting techniques to ensure consistent addition of this compound and other reagents to each well. |
Issue 2: Unexpected Cell Toxicity or Reduced Viability
| Potential Cause | Troubleshooting Step |
| Contamination of this compound Stock | Filter-sterilize the this compound solution before adding it to the cell culture medium, especially if the stock has been handled multiple times. |
| High Concentration of this compound | Although generally considered non-toxic to cardiovascular cells even at high concentrations, it is good practice to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary cell line.[3] |
| Interaction with Media Components | Ensure that the formulation of your cell culture medium does not contain components that could interact with and degrade the antibody over time. If using a custom medium, consult literature on monoclonal antibody stability. |
| Underlying Cell Health Issues | Ensure your primary cells are healthy and not stressed before starting the experiment. Stressed cells can be more susceptible to any experimental manipulation. |
Quantitative Data Summary
Table 1: Effect of this compound on Lipid and Inflammatory Markers
| Parameter | Cell/System | Treatment | % Change from Control/Baseline | Reference |
| LDL-C | Patients with hypercholesterolemia | This compound (75 mg or 150 mg) + Statin | -40% to -72% | |
| LDL-C | Patients with Familial Hypercholesterolemia | This compound (150 mg) + Statin | -68% | |
| Total Cholesterol | APOE3Leiden.CETP mice | This compound (3 or 10 mg/kg) | -37% to -46% | |
| Triglycerides | APOE3Leiden.CETP mice | This compound (3 or 10 mg/kg) | -36% to -39% | |
| Atherosclerotic Lesion Size | APOE*3Leiden.CETP mice | This compound (3 or 10 mg/kg) | -71% to -88% | |
| LDL-C | Patients post-Acute Coronary Syndrome | This compound | -61.0% | [4] |
| Lipoprotein(a) | Patients post-Acute Coronary Syndrome | This compound | Median reduction of 5.0 mg/dl |
Experimental Protocols
Protocol 1: Western Blot Analysis of LDLR Protein Levels in Primary Hepatocytes
Objective: To quantify the effect of this compound on the total protein expression of the Low-Density Lipoprotein Receptor (LDLR) in primary hepatocytes.
Materials:
-
Primary human hepatocytes
-
Collagen-coated culture plates
-
Hepatocyte culture medium
-
This compound
-
Recombinant human PCSK9 (optional, for co-treatment)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LDLR
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed primary hepatocytes on collagen-coated plates and allow them to adhere and recover for 24-48 hours.
-
Treat the cells with the desired concentration of this compound for the specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control group. If investigating the inhibitory effect, a co-treatment with recombinant PCSK9 can be included.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease inhibitors on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software and normalize the LDLR signal to the loading control.
Protocol 2: Monocyte Adhesion Assay on Primary Endothelial Cells
Objective: To assess the effect of this compound on the adhesion of monocytes to a monolayer of primary endothelial cells.
Materials:
-
Primary human endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
This compound
-
TNF-α (or other inflammatory stimulus)
-
Monocytic cell line (e.g., THP-1) or isolated primary monocytes
-
Fluorescent cell stain (e.g., Calcein-AM)
-
Adhesion assay buffer (e.g., HBSS with Ca2+/Mg2+)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed primary endothelial cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Treat the endothelial cell monolayer with this compound at the desired concentration for 24 hours.
-
After the this compound pre-treatment, stimulate the endothelial cells with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules. Include unstimulated and vehicle-treated controls.
-
While the endothelial cells are being stimulated, label the monocytic cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.
-
Wash the labeled monocytes and resuspend them in adhesion assay buffer.
-
After TNF-α stimulation, gently wash the endothelial cell monolayer with adhesion assay buffer to remove any residual medium.
-
Add the fluorescently labeled monocytes to each well of the endothelial cell plate and incubate for 30-60 minutes at 37°C.
-
After incubation, gently wash the wells 2-3 times with pre-warmed adhesion assay buffer to remove non-adherent monocytes.
-
After the final wash, add fresh adhesion assay buffer to each well.
-
Read the fluorescence intensity of each well using a fluorescence plate reader. The fluorescence intensity is proportional to the number of adherent monocytes.
-
Compare the fluorescence readings between the different treatment groups to determine the effect of this compound on monocyte adhesion.
Visualizations
Caption: On-target signaling pathway of this compound in hepatocytes.
Caption: Potential off-target effects of this compound on inflammation.
Caption: General experimental workflow for studying this compound effects.
References
- 1. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 2. PCSK9 Modulates the Secretion But Not the Cellular Uptake of Lipoprotein(a) Ex Vivo: An Effect Blunted by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of an in vitro safety assessment model for lipid-lowering drugs using same-origin human pluripotent stem cell-derived cardiomyocytes and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Praluent): First in the New Class of PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Interference of Alirocumab with commercial cholesterol assay kits
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of commercial cholesterol assay kits for samples from subjects treated with Alirocumab (Praluent®). The information is presented in a question-and-answer format to directly address potential issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: Does this compound directly interfere with commercial cholesterol assay kits?
A: Based on a comprehensive review of available literature, including prescribing information from regulatory agencies such as the FDA and EMA, there is no documented evidence to suggest that this compound, a fully human monoclonal antibody to PCSK9, directly interferes with the analytical performance of commercial cholesterol assays.[1][2][3][4][5][6][7] The mechanism of this compound involves the in vivo regulation of lipid metabolism, not an in vitro chemical or enzymatic interference with the assay itself.[4]
Q2: What is the mechanism of action of this compound, and how does it affect cholesterol levels?
A: this compound is a proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor. PCSK9 is a protein that binds to low-density lipoprotein receptors (LDLR) on the surface of hepatocytes, targeting them for degradation. By inhibiting PCSK9, this compound increases the number of available LDLRs to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream, thereby lowering plasma LDL-C levels.[4]
Q3: Are there specific types of cholesterol assays that are recommended for use with samples from this compound-treated subjects?
A: The official prescribing information for this compound does not specify the use of any particular type of cholesterol assay.[1][3][8] In clinical trials, various methods have been used to assess lipid levels, and the LDL-C lowering effects of this compound have been consistently demonstrated. For routine clinical monitoring, standard enzymatic assays for total cholesterol, HDL-C, and triglycerides, followed by calculation of LDL-C (e.g., using the Friedewald equation when triglycerides are <400 mg/dL), are generally considered acceptable. Direct LDL-C assays can also be used.
Q4: Can the presence of anti-Alirocumab antibodies in a sample affect cholesterol measurement?
A: While the development of anti-drug antibodies (ADAs) to this compound has been monitored in clinical trials, there is no indication that these ADAs interfere with cholesterol assays.[2][4] The potential impact of ADAs is primarily related to the pharmacokinetic and pharmacodynamic profile of this compound itself.[4]
Troubleshooting Guide
Issue 1: Observed cholesterol levels are not consistent with expected this compound efficacy.
-
Possible Cause 1: Timing of Sample Collection.
-
Possible Cause 2: Individual Patient Response.
-
Possible Cause 3: Pre-analytical Sample Handling.
-
Troubleshooting Step: Ensure that blood samples are collected, processed, and stored according to the laboratory's standard operating procedures for lipid panel analysis to avoid pre-analytical errors.
-
-
Possible Cause 4: Assay Performance.
-
Troubleshooting Step: If unexpected results are obtained, verify the performance of the cholesterol assay using quality control materials. Consider re-testing the sample with a different assay method or a reference laboratory if a significant discrepancy is suspected.
-
Issue 2: Concern about potential, undocumented assay interference.
-
Possible Cause: Matrix Effect from a Monoclonal Antibody Therapeutic.
-
Troubleshooting Step: While there is no evidence of interference from this compound, if a matrix effect is suspected, a dilution study can be performed. Analyze the sample at different dilutions; if the corrected results are not consistent across dilutions, it may suggest an interference.
-
Troubleshooting Step: Consider using an alternative analytical method for cholesterol determination, such as ultracentrifugation or nuclear magnetic resonance (NMR) spectroscopy, which are less likely to be affected by protein-based interferences. These methods were utilized in some clinical studies of this compound.
-
Data Presentation
Table 1: Summary of this compound Effects on Lipid Parameters (Percentage Change from Baseline)
| Lipid Parameter | This compound 75 mg Q2W | This compound 150 mg Q2W | This compound 300 mg Q4W | Placebo/Control | Reference |
| LDL-C | -46% to -58% | -54% to -62% | -52% | +1% to +4.7% | [9] |
| Total Cholesterol | -36% | - | - | - | |
| Non-HDL-C | -41% | - | - | - | |
| Apolipoprotein B | -42% | - | - | - | |
| Lipoprotein(a) | -17% | - | - | - |
Note: The values presented are ranges compiled from multiple clinical trials and may vary depending on the patient population and background therapy.
Experimental Protocols
Protocol 1: Standard Enzymatic Cholesterol Assay
This protocol describes a typical automated enzymatic method for the determination of total cholesterol, which is a common principle in many commercial assay kits.
-
Principle: Cholesterol esters in the sample are hydrolyzed to free cholesterol by cholesterol esterase. The free cholesterol is then oxidized by cholesterol oxidase to produce cholest-4-en-3-one and hydrogen peroxide. In the presence of peroxidase, the hydrogen peroxide reacts with a chromogenic substrate (e.g., 4-aminophenazone and phenol) to produce a colored compound. The intensity of the color is directly proportional to the total cholesterol concentration and is measured spectrophotometrically.
-
Sample Type: Serum or plasma.
-
Procedure: a. A specific volume of the patient sample is automatically pipetted into a reaction cuvette by the clinical chemistry analyzer. b. Reagent 1, containing cholesterol esterase and cholesterol oxidase in a buffer, is added. The mixture is incubated for a specified time at a controlled temperature (e.g., 37°C). c. Reagent 2, containing peroxidase and the chromogenic substrates, is added. d. After a second incubation period, the absorbance of the resulting colored product is measured at a specific wavelength (e.g., 505 nm). e. The cholesterol concentration is calculated by the analyzer based on a calibration curve generated using standard solutions of known cholesterol concentrations.
-
Considerations for this compound-Treated Samples: No specific modifications to this standard protocol are recommended. Adherence to the assay manufacturer's instructions for use is crucial.
Protocol 2: LDL-C Calculation using the Friedewald Formula
-
Principle: This formula estimates the LDL-C concentration based on the measured values of total cholesterol (TC), high-density lipoprotein cholesterol (HDL-C), and triglycerides (TG).
-
Formula: LDL-C (mg/dL) = TC - HDL-C - (TG / 5)
-
Requirements: a. The patient should be fasting for 9-12 hours prior to blood collection. b. Triglyceride levels should be less than 400 mg/dL.
-
Procedure: a. Measure total cholesterol, HDL-C, and triglycerides using validated laboratory methods. b. Apply the Friedewald formula to calculate the LDL-C value.
-
Considerations for this compound-Treated Samples: This calculation is an indirect measure of LDL-C and is dependent on the accuracy of the TC, HDL-C, and TG measurements. As this compound is not known to interfere with these individual assays, the calculated LDL-C should be a reliable estimate in fasting patients with TG levels below 400 mg/dL.
Visualizations
Caption: Mechanism of Action of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. ema.europa.eu [ema.europa.eu]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. praluenthcp [praluenthcp.com]
- 9. Safety and efficacy of this compound: A meta analysis of 12 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Anti-Alirocumab Antibody Validation for Western Blotting
This guide provides technical support for researchers, scientists, and drug development professionals validating anti-Alirocumab antibodies for use in Western blotting. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
??? question "What is an anti-Alirocumab antibody and why is it used in Western blotting?"
??? question "What are the critical controls needed for validating an anti-Alirocumab antibody?"
??? question "Should I use reducing or non-reducing conditions for detecting Alirocumab?"
??? question "How do I determine the optimal concentration for my primary and secondary antibodies?"
Troubleshooting Guide
This section addresses common problems encountered during the Western blotting process for anti-Alirocumab antibodies.
| Problem | Potential Cause | Recommended Solution |
| High Background | 1. Antibody concentration too high. | • Titrate both primary and secondary antibodies to find the optimal dilution that maximizes signal-to-noise ratio.[1][2][3] |
| 2. Insufficient blocking. | • Increase blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[3][4] • Increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[1][3] • Test alternative blocking buffers (BSA vs. non-fat milk). Note: Do not use milk for detecting phosphoproteins.[5][6][2] | |
| 3. Inadequate washing. | • Increase the number and duration of wash steps (e.g., 4-5 washes of 5-10 minutes each).[1][2][3] • Ensure sufficient wash buffer volume to fully cover the membrane.[3] | |
| 4. Membrane dried out. | • Ensure the membrane remains hydrated throughout the entire process. Dried membranes can cause high, patchy background.[2][7] | |
| No Signal or Weak Signal | 1. Inefficient protein transfer. | • Confirm successful transfer by staining the membrane with Ponceau S after transfer. • For large proteins like intact antibodies (~150 kDa), consider optimizing transfer time or using a wet transfer system overnight at 4°C. |
| 2. Suboptimal antibody concentration. | • The primary or secondary antibody concentration may be too low. Perform a titration to determine the optimal concentration.[8] | |
| 3. Incorrect antibody used. | • Ensure the secondary antibody is specific for the host species of the primary anti-Alirocumab antibody (e.g., use an anti-mouse secondary for a mouse primary). | |
| 4. Target protein (this compound) denatured. | • If using reducing conditions, the anti-Alirocumab antibody may not recognize the separated heavy and light chains. Switch to non-reducing conditions.[9] | |
| Non-Specific Bands | 1. Primary antibody cross-reactivity. | • Ensure the use of appropriate negative controls (e.g., other human antibodies) to confirm specificity. • Increase the stringency of washes by adding more detergent (e.g., 0.1% Tween-20). |
| 2. Secondary antibody cross-reactivity. | • This is common when detecting a human antibody (this compound) in a sample containing other human IgGs (like serum). • Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with IgGs from other species.[1] | |
| 3. Sample degradation. | • Prepare fresh samples and always include protease inhibitors in your lysis buffer.[1] Keep samples on ice.[1] |
Experimental Protocols & Visualizations
Detailed Protocol: Western Blot for this compound Detection
This protocol provides a standard workflow for detecting intact this compound using an anti-Alirocumab primary antibody under non-reducing conditions.
1. Sample Preparation
-
For purified this compound (positive control), dilute to a final concentration of 50-100 ng in PBS.
-
Mix the protein sample with 4X non-reducing Laemmli sample buffer.
-
Heat the samples at 70-95°C for 5-10 minutes. Do not add reducing agents like DTT or BME.
2. SDS-PAGE
-
Load 20-30 µg of total protein for lysate samples or 50-100 ng of purified this compound per well.[5]
-
Use a low-percentage polyacrylamide gel (e.g., 7.5%) suitable for resolving high molecular weight proteins like intact antibodies (~150 kDa).
-
Run the gel until the dye front reaches the bottom.
3. Protein Transfer
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.[10] PVDF membranes must be activated with methanol first.
-
For large proteins, a wet transfer at 4°C overnight is often more efficient than semi-dry transfer.
4. Immunodetection
-
Blocking: Block the membrane for 1-2 hours at room temperature with gentle agitation in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[11][3][7]
-
Primary Antibody Incubation: Dilute the anti-Alirocumab primary antibody in the blocking buffer at its predetermined optimal concentration. Incubate the membrane for 2 hours at room temperature or overnight at 4°C with agitation.[12][13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20) to remove unbound primary antibody.[10]
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature with agitation.[10][13]
-
Final Washes: Repeat the washing step (three times for 10 minutes each with TBST).[10]
5. Signal Detection
-
Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions.[11]
-
Incubate the membrane in the substrate solution for 1-5 minutes.[8]
-
Capture the chemiluminescent signal using a CCD camera imager or X-ray film. Adjust exposure time to achieve the best image without saturating the signal.[8][3]
Recommended Reagent Concentrations (Starting Points)
| Parameter | Recommended Range/Type | Notes |
| Protein Load | 50-100 ng (Purified this compound) 20-50 µg (Lysate) | Adjust based on target abundance and antibody affinity. |
| Blocking Buffer | 5% Non-fat Dry Milk in TBST 5% BSA in TBST | Make fresh. Filter if particulates are present.[7] |
| Primary Antibody | 1:500 - 1:5000 dilution (0.1 - 2.0 µg/mL) | Must be optimized via titration for each new antibody lot.[5] |
| Secondary Antibody | 1:2000 - 1:20,000 dilution | Titrate to minimize background. Use pre-adsorbed antibodies for complex samples. |
| Wash Buffer | TBST (TBS + 0.1% Tween-20) | Increased detergent concentration can help reduce background. |
Diagrams
Caption: Western Blot workflow for detecting intact this compound.
Caption: Troubleshooting decision tree for high background issues.
Caption: Principle of anti-idiotypic antibody detection.
References
- 1. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 2. sinobiological.com [sinobiological.com]
- 3. arp1.com [arp1.com]
- 4. bosterbio.com [bosterbio.com]
- 5. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 7. biossusa.com [biossusa.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. bosterbio.com [bosterbio.com]
- 12. m.youtube.com [m.youtube.com]
- 13. neobiotechnologies.com [neobiotechnologies.com]
Overcoming high background noise in Alirocumab ELISA assays
Welcome to the technical support center for Alirocumab ELISA assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges during experimental procedures, with a focus on mitigating high background noise.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high background noise in an this compound ELISA?
High background is often a result of non-specific binding of antibodies or other reagents to the microplate surface.[1][2][3] This can be caused by several factors, including insufficient blocking, inadequate washing, or excessively high concentrations of detection antibodies.[1][3][4]
Q2: How does this compound work?
This compound is a fully human monoclonal antibody that targets and inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9).[5][6][7][8] PCSK9 normally binds to low-density lipoprotein receptors (LDLR) on liver cells, leading to their degradation.[5][6][7] By blocking PCSK9, this compound prevents LDLR degradation, increasing the number of receptors available to clear LDL cholesterol from the bloodstream.[5][6][7]
Q3: What type of ELISA is typically used for this compound quantification?
A sandwich ELISA format is commonly employed for quantifying this compound.[9] This method uses two antibodies: a capture antibody pre-coated onto the microplate to bind this compound, and a horseradish peroxidase (HRP)-conjugated detection antibody that binds to a different site on the captured this compound.[9]
Q4: Can the sample matrix affect my assay results?
Yes, components in the sample matrix (e.g., serum or plasma) can interfere with antibody-antigen binding, a phenomenon known as "matrix effects."[1] It is crucial to use a standard diluent that closely matches the sample matrix to ensure accuracy.[3] Spike and recovery experiments can help assess the impact of your specific sample matrix.[10]
Troubleshooting Guide: High Background Noise
High background signals can obscure specific results and reduce assay sensitivity. The following guide provides a systematic approach to identifying and resolving common causes of this issue.
| Problem | Potential Cause | Recommended Solution |
| High Background in All Wells | 1. Insufficient Blocking: Unoccupied sites on the plate bind the detection antibody non-specifically.[1][2][3][11] | - Increase blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).- Increase the concentration of the blocking agent (e.g., from 1% BSA to 3% BSA).- Test alternative blocking buffers. See the "Protocol: Blocking Buffer Optimization" section for a detailed procedure. |
| 2. Detection Antibody Concentration Too High: Excess detection antibody binds non-specifically to the plate. | - Perform a checkerboard titration to determine the optimal antibody concentration. See the "Protocol: Checkerboard Titration" section.- Reduce the concentration of the detection antibody by 50-75% as a starting point. | |
| 3. Inadequate Washing: Residual unbound reagents remain in the wells.[1][2] | - Increase the number of wash cycles (e.g., from 3 to 5).- Increase the soaking time for each wash (e.g., 30-60 seconds).- Ensure complete aspiration of wash buffer after each step. Tap the inverted plate on absorbent paper to remove residual liquid.[3] | |
| 4. Contaminated Buffers or Reagents: Microbial or chemical contamination can lead to non-specific signals. | - Prepare fresh wash and blocking buffers for each assay.- Use sterile, high-purity water for all buffer preparations.- Ensure no cross-contamination between reagents. | |
| High Background in Negative Control Wells | 1. Cross-Reactivity: The detection antibody may be cross-reacting with the capture antibody or other components. | - Run a control experiment with only the capture antibody and detection antibody (no analyte) to confirm cross-reactivity.- Ensure the detection antibody is specific to this compound and does not recognize the capture antibody. |
| Edge Effects (Higher Signal at Plate Edges) | 1. Uneven Temperature: The outer wells of the plate may incubate at a different temperature than the inner wells. | - Ensure the plate is brought to room temperature before adding reagents.- Use a plate sealer during incubations to maintain a stable temperature and prevent evaporation.[4] |
| 2. Evaporation: Sample and reagent volumes may decrease in outer wells due to evaporation. | - Use a humidified incubator or cover the plate with a sealer during all incubation steps. |
Experimental Protocols
Protocol: Blocking Buffer Optimization
This experiment is designed to identify the blocking buffer that provides the best signal-to-noise ratio for your this compound ELISA.
Methodology:
-
Plate Coating: Coat a 96-well ELISA plate with an anti-Alirocumab capture antibody at a pre-determined optimal concentration (e.g., 2 µg/mL) in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 300 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking:
-
Divide the plate into sections for each blocking buffer to be tested (e.g., Columns 1-3 for Blocker A, Columns 4-6 for Blocker B, etc.).
-
Add 200 µL/well of each blocking buffer:
-
Blocker A: 1% BSA in PBS
-
Blocker B: 3% BSA in PBS
-
Blocker C: 5% Non-fat Dry Milk in PBS
-
Blocker D: Commercial Protein-Free Blocking Buffer
-
-
Incubate for 2 hours at room temperature.
-
-
Washing: Repeat the washing step as described in step 2.
-
Sample Incubation:
-
Add a high concentration of this compound standard (e.g., 100 ng/mL) to half of the wells for each blocker section ("High Signal" wells).
-
Add only assay diluent to the other half of the wells for each blocker section ("Background" wells).
-
Incubate for 1 hour at room temperature.
-
-
Washing: Repeat the washing step.
-
Detection: Add HRP-conjugated anti-Alirocumab detection antibody at a constant concentration. Incubate for 1 hour at room temperature.
-
Final Wash: Wash the plate 5 times with wash buffer.
-
Development: Add TMB substrate and incubate in the dark for 15-20 minutes. Stop the reaction with stop solution.
-
Read Plate: Measure the optical density (OD) at 450 nm.
-
Analysis: Calculate the signal-to-noise (S/N) ratio for each blocker (S/N = OD_High_Signal / OD_Background).
Data Presentation: Blocking Buffer Comparison
| Blocking Buffer | Average OD (High Signal) | Average OD (Background) | Signal-to-Noise (S/N) Ratio |
| 1% BSA in PBS | 1.850 | 0.250 | 7.4 |
| 3% BSA in PBS | 2.100 | 0.150 | 14.0 |
| 5% Non-fat Milk in PBS | 1.600 | 0.350 | 4.6 |
| Commercial Protein-Free Blocker | 1.950 | 0.180 | 10.8 |
Protocol: Checkerboard Titration for Antibody Optimization
This protocol allows for the simultaneous optimization of both capture and detection antibody concentrations to find the combination that yields the best dynamic range and lowest background.[10][11][12][13][14]
Methodology:
-
Capture Antibody Coating:
-
Prepare serial dilutions of the anti-Alirocumab capture antibody in coating buffer (e.g., 4 µg/mL, 2 µg/mL, 1 µg/mL, 0.5 µg/mL).
-
Coat columns of a 96-well plate with these different concentrations (e.g., Columns 1-3 with 4 µg/mL, Columns 4-6 with 2 µg/mL, etc.).
-
Incubate overnight at 4°C.
-
-
Washing and Blocking: Wash the plate 3 times and block all wells with the previously optimized blocking buffer (e.g., 3% BSA in PBS) for 2 hours at room temperature.
-
Antigen Addition: After washing, add a constant, mid-range concentration of this compound standard (e.g., 50 ng/mL) to all wells except for a set of "no antigen" control wells for each capture antibody concentration.
-
Detection Antibody Titration:
-
Prepare serial dilutions of the HRP-conjugated detection antibody in assay diluent (e.g., 1:2000, 1:4000, 1:8000, 1:16000).
-
Add the different dilutions to the rows of the plate.
-
-
Incubation and Development: Incubate for 1 hour, wash 5 times, add TMB substrate, stop the reaction, and read the plate at 450 nm.
-
Analysis: Identify the combination of capture and detection antibody concentrations that provides a high specific signal (with antigen) and a low background signal (no antigen), ideally with an OD value below 0.2 for the background.
Data Presentation: Checkerboard Titration Results (OD 450 nm)
| Capture Ab Conc. | Detection Ab Dilution | OD with Antigen (50 ng/mL) | OD without Antigen (Background) |
| 4 µg/mL | 1:2000 | 2.800 | 0.550 |
| 4 µg/mL | 1:4000 | 2.500 | 0.300 |
| 2 µg/mL | 1:4000 | 2.250 | 0.180 |
| 2 µg/mL | 1:8000 | 1.800 | 0.100 |
| 1 µg/mL | 1:4000 | 1.500 | 0.150 |
| 1 µg/mL | 1:8000 | 1.100 | 0.090 |
Visual Guides
The following diagrams illustrate key concepts and workflows relevant to this compound ELISA assays.
References
- 1. arp1.com [arp1.com]
- 2. biocompare.com [biocompare.com]
- 3. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 4. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. This compound (Praluent): First in the New Class of PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. krishgen.com [krishgen.com]
- 10. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
- 11. bosterbio.com [bosterbio.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Quantitative Elisa Checkerboard Titration Procedure - FineTest Elisa Kit [fn-test.com]
- 14. bosterbio.com [bosterbio.com]
Interpreting unexpected changes in non-LDL cholesterol levels with Alirocumab
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Alirocumab. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected changes in non-LDL cholesterol levels during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound?
A1: this compound is a fully human monoclonal antibody that targets and inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3] PCSK9 is a protein that binds to low-density lipoprotein receptors (LDLR) on the surface of hepatocytes, marking them for degradation.[1][3] By inhibiting PCSK9, this compound prevents LDLR degradation, leading to an increased number of LDLRs available to clear circulating low-density lipoprotein cholesterol (LDL-C) from the bloodstream, thereby lowering LDL-C levels.[2][3]
Q2: What is non-LDL cholesterol and why is it an important metric?
A2: Non-high-density lipoprotein cholesterol (non-HDL-C) represents the cholesterol content of all potentially atherogenic lipoproteins, including LDL, very-low-density lipoprotein (VLDL), intermediate-density lipoprotein (IDL), and lipoprotein(a) (Lp(a)). It is calculated by subtracting HDL-C from total cholesterol. Non-HDL-C is considered a strong predictor of atherosclerotic cardiovascular disease risk, often better than LDL-C alone, especially in individuals with high triglycerides or diabetes.[4][5]
Q3: What are the expected effects of this compound on non-LDL cholesterol and other related lipid parameters?
A3: this compound has been shown to significantly reduce non-HDL-C levels.[4][5][6] Pooled data from the ODYSSEY Phase 3 trials demonstrated substantial and sustained reductions in non-HDL-C and apolipoprotein B (apoB).[4][5] Furthermore, this compound has been observed to lower triglycerides, VLDL cholesterol, and Lp(a).[6][7][8][9][10][11]
Troubleshooting Guide: Interpreting Unexpected Non-LDL Cholesterol Results
This guide addresses potential scenarios where experimental results deviate from the expected outcomes following this compound treatment.
Scenario 1: Smaller than expected reduction in non-LDL cholesterol.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing or Administration | - Verify the concentration and formulation of this compound. - Ensure proper subcutaneous injection technique was used. - Confirm the dosing schedule (e.g., every 2 or 4 weeks) was adhered to. |
| Patient-Specific Factors | - Consider the presence of heterozygous familial hypercholesterolemia (HeFH), which can be associated with higher baseline LDL-C and may require dose adjustments. - Assess for potential drug-drug interactions, although this compound has a low potential for such interactions. - Note that background statin therapy can increase baseline PCSK9 levels, which might influence the response.[12] |
| Assay Variability | - Review the lipid panel methodology; ensure it is a validated and standardized assay. - Check for any pre-analytical errors such as improper sample collection or storage. - Consider re-assaying the samples to rule out technical error. |
| "Unusual Responder" Phenotype | - A small percentage of patients may exhibit a reduced response to PCSK9 inhibitors.[13] - Consider measuring baseline and on-treatment plasma PCSK9 levels to assess for sufficient target engagement. A lack of significant reduction in free PCSK9 may indicate an issue.[13] |
Scenario 2: No significant change or an increase in non-LDL cholesterol.
| Potential Cause | Troubleshooting Steps |
| Non-adherence to Treatment | - In a clinical setting, confirm patient adherence to the prescribed this compound regimen. |
| Incorrect Baseline Measurement | - Re-evaluate the baseline lipid panel results for any potential errors. A falsely low baseline value could mask a treatment effect. |
| Concomitant Lifestyle or Medication Changes | - Investigate any recent changes in diet, exercise, or other medications that could influence lipid levels independently of this compound. |
| Presence of Neutralizing Antibodies | - While generally low, the development of anti-drug antibodies (ADAs) could potentially impact efficacy. Consider ADA testing if a loss of response is observed over time. |
Scenario 3: Discrepancy between LDL-C reduction and non-LDL-C reduction.
| Potential Cause | Troubleshooting Steps |
| Significant Impact on Other Lipoproteins | - this compound can also lower triglycerides and VLDL.[7][11] A pronounced effect on these components will contribute to the overall non-LDL-C reduction. - Analyze the complete lipid profile, including triglycerides and calculated VLDL-C, to understand the differential effects. |
| Lp(a) Reduction | - this compound has been shown to reduce Lp(a) levels.[8][9][10] Since Lp(a) cholesterol contributes to non-LDL-C, a significant reduction in Lp(a) can influence the overall non-LDL-C change. - If available, measure Lp(a) levels to assess its contribution. |
Data Presentation
Table 1: Summary of this compound's Effect on Non-LDL Cholesterol and Related Lipids from Clinical Trials
| Parameter | Comparator | Mean Percent Reduction with this compound | Reference |
| Non-HDL-C | Placebo/Ezetimibe | 38.7% - 45% | [4][5][6][14] |
| Apolipoprotein B (ApoB) | Placebo/Ezetimibe | 31% - 48% | [4][5][6] |
| Triglycerides | Placebo | ~15% - 17.7 mg/dL absolute reduction | [6][15][16] |
| Lipoprotein(a) [Lp(a)] | Placebo | 14% - 29% | [7][8][9][10] |
| VLDL Cholesterol | Placebo | Significant reductions observed | [11] |
Experimental Protocols
1. Measurement of Non-HDL Cholesterol:
-
Principle: Non-HDL cholesterol is a calculated value derived from a standard lipid panel.
-
Methodology:
-
Collect a fasting blood sample (8-12 hours) in a serum separator tube.
-
Separate serum from cells by centrifugation within 45 minutes of collection.[17]
-
Measure total cholesterol and HDL cholesterol using a validated enzymatic assay on a clinical chemistry analyzer.
-
Calculate non-HDL cholesterol using the following formula: Non-HDL-C = Total Cholesterol - HDL-C
-
-
Reference: This is a standard laboratory procedure. For more details on direct measurement methods for HDL and LDL, refer to sources like the CDC's reference measurement procedures.[18]
2. Quantification of Apolipoprotein B (ApoB):
-
Principle: Immuno-turbidimetric assays are commonly used to quantify ApoB levels in serum or plasma.
-
Methodology:
-
A blood sample is collected and processed to obtain serum or plasma.
-
The sample is mixed with a reagent containing antibodies specific to ApoB.
-
The binding of antibodies to ApoB particles causes the solution to become turbid.
-
The degree of turbidity is measured by a spectrophotometer and is proportional to the concentration of ApoB in the sample.
-
The concentration is determined by comparing the turbidity of the sample to that of known standards.
-
Mandatory Visualization
Caption: this compound's mechanism of action in preventing PCSK9-mediated LDL receptor degradation.
Caption: Workflow for the determination and troubleshooting of non-HDL cholesterol levels.
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Treatment and Achievement of Non-High-Density Lipoprotein Cholesterol and Apolipoprotein B Goals in Patients With Hypercholesterolemia: Pooled Results From 10 Phase 3 ODYSSEY Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Treatment and Achievement of Non‐High‐Density Lipoprotein Cholesterol and Apolipoprotein B Goals in Patients With Hypercholesterolemia: Pooled Results From 10 Phase 3 ODYSSEY Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Usefulness of this compound and evolocumab for the treatment of patients with diabetic dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on Triglyceride Metabolism: A Fat-Tolerance Test and Nuclear Magnetic Resonance Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of this compound/evolocumab on lipoprotein (a) concentrations in patients with familial hypercholesterolaemia: a systematic review and meta-analysis of randomized controlled trials | Dai | Endokrynologia Polska [journals.viamedica.pl]
- 9. Effect of this compound on Lipoprotein(a) Over ≥1.5 Years (from the Phase 3 ODYSSEY Program) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on Lipoprotein(a) and Cardiovascular Risk After Acute Coronary Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on specific lipoprotein non-high-density lipoprotein cholesterol and subfractions as measured by the vertical auto profile method: analysis of 3 randomized trials versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relationship between this compound, PCSK9, and LDL-C levels in four phase 3 ODYSSEY trials using 75 and 150 mg doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unusual responses to PCSK9 inhibitors in a clinical cohort utilizing a structured follow-up protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A spotlight on this compound in high cardiovascular risk patients with type 2 diabetes and mixed dyslipidemia: a review on the emerging data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Triglyceride Levels, this compound Treatment, and CV Outcomes After ACS - American College of Cardiology [acc.org]
- 16. Triglyceride Levels, this compound Treatment, and Cardiovascular Outcomes After an Acute Coronary Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. labcorp.com [labcorp.com]
- 18. Seven Direct Methods for Measuring HDL and LDL Cholesterol Compared with Ultracentrifugation Reference Measurement Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Alirocumab versus evolocumab: a head-to-head comparison in a research setting
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Alirocumab (Praluent®) and Evolocumab (Repatha®) are both human monoclonal antibodies that inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of low-density lipoprotein (LDL) cholesterol metabolism.[1] By binding to and inhibiting PCSK9, these drugs increase the number of LDL receptors on the surface of hepatocytes, leading to enhanced clearance of LDL cholesterol (LDL-C) from the bloodstream.[2] This guide provides a detailed, head-to-head comparison of this compound and Evolocumab based on available clinical trial data, focusing on their efficacy, safety, and the experimental protocols of their landmark cardiovascular outcomes trials. While no direct head-to-head cardiovascular outcome trials have been conducted, indirect comparisons through meta-analyses of placebo-controlled trials provide valuable insights into their relative performance.[3]
Mechanism of Action: The PCSK9 Signaling Pathway
Both this compound and Evolocumab share the same fundamental mechanism of action. They are monoclonal antibodies that bind to free plasma PCSK9, preventing it from binding to the LDL receptors (LDLR) on hepatocytes. This interruption of the PCSK9-LDLR interaction prevents the degradation of the LDLR, allowing it to be recycled back to the cell surface to clear more LDL-C from the circulation.[4]
Efficacy: A Comparative Analysis
The efficacy of this compound and Evolocumab has been extensively studied in large-scale clinical trials. The following tables summarize the key efficacy data from meta-analyses of these trials, providing an indirect comparison of the two drugs.
Table 1: LDL-C Reduction
| Drug | Dosage | Mean LDL-C Reduction (%) | Key Trials |
| This compound | 75 mg or 150 mg every 2 weeks | 46% to 61% | ODYSSEY Program |
| Evolocumab | 140 mg every 2 weeks or 420 mg monthly | 55% to 75% | PROFICIO & FOURIER Programs |
Data from multiple clinical trials and systematic reviews.[1]
Table 2: Cardiovascular Outcomes (Indirect Comparison from Meta-Analysis)
| Outcome | This compound vs. Placebo (Relative Risk, 95% CI) | Evolocumab vs. Placebo (Relative Risk, 95% CI) | Indirect Comparison (this compound vs. Evolocumab) (Relative Risk, 95% CI) |
| Major Adverse Cardiovascular Events (MACE) | 0.85 (0.78-0.93) | 0.80 (0.75-0.85) | 0.99 (0.88-1.11) |
| Myocardial Infarction | 0.86 (0.79-0.94) | 0.73 (0.65-0.82) | 0.87 (0.74-1.03) |
| Ischemic Stroke | 0.73 (0.57-0.93) | 0.79 (0.66-0.95) | 0.96 (0.71-1.29) |
| All-Cause Mortality | 0.83 (0.71-0.98) | 1.00 (0.88-1.13) | 0.84 (0.70-1.00) |
| Cardiovascular Death | 0.88 (0.74-1.05) | 1.03 (0.88-1.20) | 0.83 (0.65-1.06) |
Data synthesized from a network meta-analysis of 26 randomized controlled trials.[3] MACE is a composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.
Safety and Tolerability
Both this compound and Evolocumab are generally well-tolerated. The most common adverse events are injection site reactions. The table below provides a summary of key safety findings from a meta-analysis.
Table 3: Safety Profile (Indirect Comparison)
| Adverse Event | This compound vs. Evolocumab (Relative Risk, 95% CI) |
| Any Adverse Event | 0.91 (0.76-1.09) |
| Serious Adverse Events | Not significantly different |
| Injection Site Reactions | 1.27 (1.04-1.55) (Higher with this compound) |
| Neurocognitive Events | No significant difference |
| New-onset Diabetes | No significant difference |
Data from a network meta-analysis.[5]
Experimental Protocols: Landmark Clinical Trials
The cardiovascular outcome trials for this compound (ODYSSEY OUTCOMES) and Evolocumab (FOURIER) provide the most robust data on their long-term efficacy and safety.
ODYSSEY OUTCOMES (this compound)
-
Study Design : A randomized, double-blind, placebo-controlled, multicenter trial.[6]
-
Patient Population : 18,924 patients who had an acute coronary syndrome (ACS) 1 to 12 months previously and had elevated lipid levels despite high-intensity statin therapy.[7]
-
Intervention : Patients were randomized to receive subcutaneous injections of this compound (75 mg or 150 mg) or placebo every 2 weeks.[8] The dose of this compound was adjusted to target an LDL-C level of 25 to 50 mg/dL.[9]
-
Primary Efficacy Endpoint : A composite of death from coronary heart disease, nonfatal myocardial infarction, fatal or nonfatal ischemic stroke, or unstable angina requiring hospitalization.[6]
-
Lipid Level Assessment : Blood samples for lipid measurements were collected at baseline, and at regular intervals throughout the trial. LDL-C was calculated using the Friedewald formula unless direct LDL-C measurement was required.
-
Endpoint Adjudication : All potential primary and key secondary endpoint events were adjudicated by an independent clinical events committee blinded to treatment assignment.
FOURIER (Evolocumab)
-
Study Design : A randomized, double-blind, placebo-controlled, multinational trial.[10]
-
Patient Population : 27,564 patients with established atherosclerotic cardiovascular disease and LDL-C levels of 70 mg/dL or higher who were on statin therapy.[11]
-
Intervention : Patients were randomly assigned to receive subcutaneous injections of Evolocumab (140 mg every 2 weeks or 420 mg monthly) or matching placebo.[11]
-
Primary Efficacy Endpoint : A composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.[10]
-
Lipid Level Assessment : LDL-C and other lipid levels were measured at a central laboratory at baseline and at specified follow-up visits.
-
Endpoint Adjudication : A blinded clinical endpoint committee prospectively adjudicated all potential efficacy and safety endpoints based on predefined criteria.
References
- 1. A Systematic Review of PCSK9 Inhibitors this compound and Evolocumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indirect comparison of the efficacy and safety of this compound and evolocumab on major cardiovascular events: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Evaluation of Cardiovascular Outcomes After an Acute Coronary Syndrome During Treatment With this compound - American College of Cardiology [acc.org]
- 8. rxfiles.ca [rxfiles.ca]
- 9. praluenthcp [praluenthcp.com]
- 10. Further Cardiovascular Outcomes Research With PCSK9 Inhibition in Subjects With Elevated Risk - American College of Cardiology [acc.org]
- 11. gpnotebook.com [gpnotebook.com]
Validating the LDL-C lowering effect of Alirocumab against statin therapy in animal models
Comparative Analysis of Alirocumab and Statin Therapy on LDL-C Reduction in Animal Models
This guide provides a detailed comparison of the LDL-C lowering effects of this compound, a PCSK9 inhibitor, and statin therapy, the conventional treatment for hypercholesterolemia. The following sections present the mechanisms of action, supporting experimental data from animal models, and detailed experimental protocols to inform researchers, scientists, and drug development professionals.
Mechanisms of Action
This compound: this compound is a fully human monoclonal antibody that targets and inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9).[1] Under normal physiological conditions, PCSK9 binds to low-density lipoprotein receptors (LDLRs) on the surface of hepatocytes, targeting them for degradation.[1][2] By binding to PCSK9, this compound prevents this interaction, leading to an increased number of LDLRs available to clear circulating low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[2][3] This ultimately results in a significant reduction in plasma LDL-C levels.
Statins: Statins are a class of drugs that act as competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[4][5][6] By blocking this enzyme, statins decrease the production of cholesterol within the liver.[7] This reduction in intracellular cholesterol signals the upregulation of LDLR gene expression, leading to a higher number of LDL receptors on the surface of liver cells.[4][8] Consequently, the clearance of LDL-C from the circulation is enhanced.[7]
Signaling Pathway Diagrams
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Statin Therapy.
Experimental Comparison in Animal Models
A study utilizing female APOE*3Leiden.CETP transgenic mice provides direct comparative data on the effects of this compound and atorvastatin.[9] This animal model is well-established for hyperlipidemia and atherosclerosis research, as it mimics human-like lipoprotein metabolism.[9]
Experimental Protocol
-
Animal Model: Ninety female APOE*3Leiden.CETP transgenic mice (9 to 13 weeks of age) were used.[9]
-
Diet: The mice were initially fed a semisynthetic cholesterol-rich diet for a three-week run-in period. Following this, they were switched to a Western-type diet for the remainder of the study.[9]
-
Treatment Groups (n=15 per group):
-
Control (Western-type diet alone)
-
This compound (3 mg/kg, weekly subcutaneous injections)
-
This compound (10 mg/kg, weekly subcutaneous injections)
-
Atorvastatin (3.6 mg/kg/day)
-
This compound (3 mg/kg) + Atorvastatin (3.6 mg/kg/day)
-
This compound (10 mg/kg) + Atorvastatin (3.6 mg/kg/day)[9]
-
-
Duration: The treatment period was 18 weeks.[9]
-
Data Collection: Plasma total cholesterol (TC) and triglycerides (TG) were measured. Hepatic LDL receptor protein levels were also assessed.[9]
Experimental Workflow Diagram
References
- 1. This compound (Praluent): First in the New Class of PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanism of Action | Praluent® this compound [pro.campus.sanofi]
- 4. droracle.ai [droracle.ai]
- 5. Statins: mechanism of action and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Statin - Wikipedia [en.wikipedia.org]
- 7. List of Statins + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Alirocumab and Bempedoic Acid on Lipid Profiles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lipid-lowering therapies, Alirocumab and bempedoic acid have emerged as prominent non-statin options for managing hypercholesterolemia. This guide provides a detailed comparative analysis of their effects on lipid profiles, supported by experimental data from key clinical trials.
Mechanism of Action: A Tale of Two Pathways
This compound and bempedoic acid employ distinct mechanisms to achieve low-density lipoprotein cholesterol (LDL-C) reduction.
This compound , a fully human monoclonal antibody, targets proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3] PCSK9 is a protein that binds to LDL receptors on hepatocytes, marking them for degradation.[1][2][3] By inhibiting PCSK9, this compound prevents this degradation, leading to an increased number of LDL receptors available to clear LDL-C from the bloodstream.[1][2][3]
Bempedoic acid , on the other hand, is a first-in-class adenosine triphosphate-citrate lyase (ACL) inhibitor.[4][5] ACL is an enzyme upstream of HMG-CoA reductase, the target of statins, in the cholesterol biosynthesis pathway.[5][6] Bempedoic acid is a prodrug that is activated in the liver to bempedoyl-CoA, which then inhibits ACL.[6][7] This inhibition reduces the synthesis of cholesterol in the liver, leading to the upregulation of LDL receptors and increased clearance of LDL-C.[4][6]
Signaling Pathway Diagrams
Comparative Efficacy on Lipid Profiles
Clinical trial data provides a clear picture of the lipid-modifying effects of both drugs. The following tables summarize the percentage change in key lipid parameters from baseline.
Table 1: Effect on LDL-C and other Atherogenic Lipoproteins
| Lipid Parameter | This compound (% Change) | Bempedoic Acid (% Change) |
| LDL-C | -45.0% to -62.0%[2][8][9] | -15.1% to -24.6%[1] |
| Total Cholesterol | ~ -40.0%[2] | -9.9% to -15.0%[5][10] |
| Non-HDL-C | ~ -35.0%[11] | ~ -18.2%[10] |
| Apolipoprotein B (ApoB) | ~ -34.7% to -57.9%[8][11] | ~ -15.2%[10] |
| Lipoprotein(a) [Lp(a)] | ~ -14.0% to -29.9%[11] | No significant change reported |
Table 2: Effect on HDL-C and Triglycerides
| Lipid Parameter | This compound (% Change) | Bempedoic Acid (% Change) |
| HDL-C | +7.9% to +17.0%[11] | -5.8%[10] |
| Triglycerides (TG) | No significant change to modest reduction[11][12] | No significant change[10] |
Experimental Protocols: A Glimpse into Key Trials
The data presented is derived from robust clinical trial programs. Below are summaries of the methodologies of key trials for each drug.
This compound: The ODYSSEY Program
The ODYSSEY clinical trial program evaluated the efficacy and safety of this compound in various patient populations. A cornerstone of this program is the ODYSSEY OUTCOMES trial.[4][11][13][14]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[13]
-
Patient Population: 18,924 patients who had an acute coronary syndrome (ACS) 1 to 12 months prior to randomization and had elevated atherogenic lipoproteins despite intensive statin therapy.[11][13]
-
Intervention: Patients were randomized to receive subcutaneous injections of this compound (75 mg or 150 mg) every 2 weeks or a matching placebo.[13][14] The dose of this compound was adjusted to target an LDL-C level between 25 and 50 mg/dL.[13]
-
Primary Efficacy Endpoint: The primary endpoint was the time to first occurrence of a major adverse cardiovascular event (MACE), a composite of death from coronary heart disease, nonfatal myocardial infarction, fatal or nonfatal ischemic stroke, or unstable angina requiring hospitalization.[14][15]
-
Lipid Analysis: Lipid parameters, including LDL-C, non-HDL-C, total cholesterol, triglycerides, and ApoB, were measured at baseline and at regular intervals throughout the study. LDL-C was calculated using the Friedewald formula unless triglycerides were >400 mg/dL, in which case direct LDL-C measurement was performed.
Bempedoic Acid: The CLEAR Program
The CLEAR (Cholesterol Lowering via Bempedoic Acid, an ACL-Inhibiting Regimen) program assessed the efficacy and safety of bempedoic acid. The CLEAR Harmony and CLEAR Outcomes trials are pivotal studies within this program.[1][5][7][8][16]
-
Study Design: Randomized, double-blind, placebo-controlled trials.[7][8]
-
Patient Population: The CLEAR Harmony trial enrolled 2,230 patients with atherosclerotic cardiovascular disease (ASCVD) and/or heterozygous familial hypercholesterolemia (HeFH) with an LDL-C level of at least 70 mg/dL while on maximally tolerated statin therapy.[8] The CLEAR Outcomes trial included 13,970 statin-intolerant patients with or at high risk for cardiovascular disease.[7][16]
-
Intervention: Patients were randomized in a 2:1 (CLEAR Harmony) or 1:1 (CLEAR Outcomes) ratio to receive bempedoic acid 180 mg daily or placebo.[7][8]
-
Primary Efficacy Endpoint: The primary efficacy endpoint for CLEAR Harmony was the percentage change in LDL-C from baseline to week 12.[8] For CLEAR Outcomes, the primary endpoint was a composite of major adverse cardiovascular events.[7][16]
-
Lipid Analysis: Fasting lipid profiles, including LDL-C, non-HDL-C, total cholesterol, triglycerides, and ApoB, were assessed at baseline and at specified follow-up visits.
Experimental Workflow Diagram
Head-to-Head and Comparative Insights
While direct head-to-head randomized controlled trials comparing this compound and bempedoic acid are limited, network meta-analyses and observational studies provide valuable comparative data. A network meta-analysis of randomized clinical trials concluded that PCSK9 inhibitors, including this compound, were the most effective regimens for reducing LDL-C when added to statins.[10] An observational study also found that this compound and another PCSK9 inhibitor were associated with the greatest reductions in LDL-C, followed by another PCSK9 pathway inhibitor, and then bempedoic acid.[2][9]
Conclusion
This compound and bempedoic acid are effective LDL-C lowering agents that operate through distinct biological pathways. This compound, a PCSK9 inhibitor, demonstrates a more potent effect on reducing LDL-C and other atherogenic lipoproteins. Bempedoic acid, an ACL inhibitor, offers a valuable oral therapeutic option, particularly for patients who are statin-intolerant. The choice between these agents will depend on the patient's baseline lipid profile, cardiovascular risk, and tolerance to other lipid-lowering therapies. Further research, including direct comparative outcome trials, will continue to refine their respective roles in clinical practice.
References
- 1. hcplive.com [hcplive.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and rationale of the ODYSSEY DM-DYSLIPIDEMIA trial: lipid-lowering efficacy and safety of this compound in individuals with type 2 diabetes and mixed dyslipidaemia at high cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cardiologynownews.org [cardiologynownews.org]
- 5. trial.medpath.com [trial.medpath.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Cholesterol Lowering via Bempedoic Acid, an ACL-Inhibiting Regimen - American College of Cardiology [acc.org]
- 8. Safety and Efficacy of Bempedoic Acid to Reduce LDL Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of this compound on Mortality After Acute Coronary Syndromes: An Analysis of the ODYSSEY OUTCOMES Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crtonline.org [crtonline.org]
- 13. 2minutemedicine.com [2minutemedicine.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Impact of Bempedoic Acid on Total Cardiovascular Events: A Prespecified Analysis of the CLEAR Outcomes Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validating Alirocumab's Effect on PCSK9 Utilizing Diverse Assay Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various assay methods used to quantify the impact of Alirocumab, a monoclonal antibody inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), on its target. The following sections detail the experimental protocols for key assays, present quantitative data from clinical studies, and visualize the underlying biological and experimental processes.
Introduction to this compound and PCSK9
PCSK9 is a crucial regulator of low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.[1][2] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2] This reduction in LDLR density leads to decreased clearance of LDL-C from the circulation, resulting in elevated plasma LDL-C levels. This compound is a fully human monoclonal antibody that specifically binds to circulating PCSK9, preventing its interaction with the LDLR.[2][3] This inhibition leads to increased LDLR recycling to the hepatocyte surface, enhanced LDL-C uptake from the blood, and consequently, a significant reduction in plasma LDL-C concentrations.[1][4]
The clinical development and post-market evaluation of this compound necessitate robust and reliable methods to measure its pharmacodynamic effects, primarily the modulation of PCSK9 levels. Different assay formats have been developed to quantify circulating PCSK9, each with its own principles and applications. The two major categories of these assays measure either "total" or "free" PCSK9.
-
Total PCSK9 Assays: These assays measure the entire pool of circulating PCSK9, including PCSK9 that is unbound (free), bound to this compound, or bound to other molecules.
-
Free PCSK9 Assays: These assays are designed to specifically quantify the amount of PCSK9 that is not bound to a therapeutic agent like this compound and is therefore still capable of binding to the LDLR.
The accurate measurement of free PCSK9 is particularly important for assessing the extent of target engagement and informing pharmacokinetic/pharmacodynamic (PK/PD) models during drug development.
Quantitative Data Summary
The following table summarizes the effects of this compound on PCSK9 and LDL-C levels as determined by various assay methods in clinical trials. Administration of this compound leads to a substantial decrease in free PCSK9 levels, which in turn results in a significant reduction in LDL-C.[5][6]
| Parameter | Assay Type | Treatment Group | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | Percentage Change | Reference |
| Free PCSK9 | ELISA | This compound (150 mg Q2W) | 344.8 ± 108.4 ng/mL | 14.9 - 46.1 ng/mL | Dramatic Reduction | [5] |
| LDL-C | Calculated (Friedewald) | This compound (75/150 mg Q2W) | 134.7 - 164.9 mg/dL | Varies based on dose | Significant Reduction | [5] |
| LDL-C | Ultracentrifugation | This compound (150 mg Q2W) | 123.5 ± 35.6 mg/dL | 55.5 ± 34.2 mg/dL | -55.1% | [3] |
| LDL Particles (LDL-P) | NMR Spectroscopy | This compound (150 mg Q2W) | 1221.0 nmol/L | 448.0 nmol/L | -63.3% | [7][8] |
Note: Q2W = every 2 weeks. The range for post-treatment free PCSK9 reflects values observed across different trials.[5]
Experimental Protocols
Detailed methodologies for the key assays used to measure PCSK9 are provided below.
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Free PCSK9
This method is designed to quantify the concentration of PCSK9 that is not bound to this compound in serum or plasma samples.
-
Principle: A sandwich ELISA format is utilized. A capture antibody that binds to the same epitope on PCSK9 as this compound is coated onto a microplate. This ensures that only free PCSK9 is captured. A second, biotinylated detection antibody that binds to a different epitope on PCSK9 is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The amount of bound enzyme is proportional to the concentration of free PCSK9 and is quantified by measuring the absorbance of a chromogenic substrate.
-
Protocol Outline:
-
Coating: Microplate wells are coated with an anti-human PCSK9 monoclonal antibody that competes with this compound for binding.
-
Blocking: The remaining protein-binding sites on the wells are blocked to prevent non-specific binding.
-
Sample Incubation: Standards, controls, and samples are added to the wells and incubated to allow free PCSK9 to bind to the capture antibody.
-
Washing: The plate is washed to remove unbound substances.
-
Detection Antibody Incubation: A biotinylated anti-human PCSK9 antibody that recognizes a non-competing epitope is added and incubated.
-
Washing: The plate is washed to remove unbound detection antibody.
-
Enzyme Conjugate Incubation: Streptavidin-HRP conjugate is added and incubated.
-
Washing: The plate is washed to remove unbound conjugate.
-
Substrate Reaction: A chromogenic substrate (e.g., TMB) is added, and the color development is stopped with an acid solution.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm), and the concentration of free PCSK9 is determined from a standard curve.
-
2. ELISA for Total PCSK9
This assay measures the total concentration of PCSK9 in a sample, irrespective of whether it is bound to this compound.
-
Principle: This sandwich ELISA uses two antibodies that bind to different epitopes of PCSK9, neither of which is the binding site for this compound. This allows for the capture and detection of both free PCSK9 and PCSK9 complexed with this compound.
-
Protocol Outline:
-
Coating: Microplate wells are coated with a polyclonal or monoclonal anti-PCSK9 antibody.
-
Blocking: Non-specific binding sites are blocked.
-
Sample Incubation: Standards, controls, and samples are added and incubated.
-
Washing: The plate is washed.
-
Detection Antibody Incubation: A biotinylated polyclonal or monoclonal anti-PCSK9 antibody that binds to a different epitope is added and incubated.
-
Washing: The plate is washed.
-
Enzyme Conjugate Incubation: Streptavidin-HRP conjugate is added and incubated.
-
Washing: The plate is washed.
-
Substrate Reaction: A chromogenic substrate is added and the reaction is stopped.
-
Measurement: The absorbance is measured, and the total PCSK9 concentration is calculated from a standard curve.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Lipoprotein Particle Analysis
NMR spectroscopy can be used to determine the concentration and size of lipoprotein particles, providing a different perspective on the effect of this compound beyond just LDL-C levels.[7][8]
-
Principle: This technique measures the signals from the terminal methyl groups of lipids within different lipoprotein particles. The distinct spectral signals emitted by particles of different sizes and classes (VLDL, LDL, HDL) allow for their quantification.
-
Protocol Outline:
-
Sample Preparation: Plasma or serum samples are prepared and placed in NMR tubes.
-
Data Acquisition: The samples are analyzed in a high-resolution NMR spectrometer.
-
Spectral Analysis: The resulting NMR spectra are deconvoluted using a proprietary algorithm to identify and quantify the signals corresponding to various lipoprotein subclasses.
-
Data Reporting: The concentrations of total LDL particles (LDL-P), as well as large and small LDL-P subfractions, are reported.
-
Visualizations
The following diagrams illustrate the key biological pathway and experimental workflows.
Caption: PCSK9 pathway and the mechanism of action of this compound.
Caption: Experimental workflow for a free PCSK9 ELISA.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: PCSK9 inhibitor for LDL cholesterol reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [iro.uiowa.edu]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
Synergistic Lipid-Lowering Effects of Alirocumab and Ezetimibe Remain Largely Unexplored in Preclinical Experimental Models
A comprehensive review of published literature reveals a significant gap in preclinical research directly investigating the synergistic effects of combining the PCSK9 inhibitor Alirocumab with the cholesterol absorption inhibitor ezetimibe in experimental models. While numerous clinical trials have demonstrated the potent lipid-lowering efficacy of this combination therapy in patients with hypercholesterolemia, detailed mechanistic studies and quantitative data from animal or in-vitro models are conspicuously absent from the current scientific landscape.
The majority of available research focuses on the clinical application and outcomes of this compound and ezetimibe, often in the context of statin co-administration. Large-scale clinical trials such as the ODYSSEY series have extensively documented the superior efficacy of this compound compared to ezetimibe in reducing low-density lipoprotein cholesterol (LDL-C) levels in patients who are not at their treatment goal with statin therapy alone. These studies provide robust clinical evidence for the additive or synergistic benefits of targeting both cholesterol synthesis (with statins), cholesterol absorption (with ezetimibe), and LDL receptor degradation (with this compound).
However, for researchers, scientists, and drug development professionals seeking to understand the fundamental biological interactions and synergistic mechanisms between this compound and ezetimibe at a preclinical level, the available data is sparse. Animal studies investigating this compound have predominantly focused on its combination with statins, such as atorvastatin, in models like the APOE*3Leiden.CETP transgenic mouse. These studies have provided valuable insights into the enhanced atheroprotective effects and lipid-lowering capabilities of combining PCSK9 inhibition with statin therapy. Unfortunately, similar experimental designs substituting statins with ezetimibe are not readily found in the published literature.
Mechanistic Rationale for Synergy
The theoretical basis for a synergistic interaction between this compound and ezetimibe is strong. Ezetimibe reduces the absorption of cholesterol from the intestine, leading to a decrease in the delivery of dietary and biliary cholesterol to the liver. This reduction in hepatic cholesterol content upregulates the expression of LDL receptors (LDLR) on the surface of hepatocytes as the liver attempts to sequester more cholesterol from the circulation.
Concurrently, this compound, a monoclonal antibody, binds to and inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a protein that targets LDLRs for degradation. By inhibiting PCSK9, this compound prevents the degradation of LDLRs, thereby increasing their number on the hepatocyte surface and enhancing the clearance of LDL-C from the bloodstream. The combined action of ezetimibe (increasing LDLR expression) and this compound (preventing LDLR degradation) is expected to result in a more profound and sustained reduction in LDL-C than either agent alone.
Data from Clinical Trials: An Indirect Assessment of Synergy
While preclinical data is lacking, clinical trials offer a glimpse into the potential synergy. The ODYSSEY COMBO II trial, for instance, directly compared the efficacy of this compound versus ezetimibe in high-risk patients on maximally tolerated statin therapy. The results demonstrated a significantly greater reduction in LDL-C with this compound. Although this was a comparison rather than a combination study, the pronounced effect of this compound highlights the potent impact of targeting the PCSK9 pathway. Other clinical studies have evaluated this compound in patients already receiving a combination of statins and ezetimibe, consistently showing a substantial additional lowering of LDL-C.
Future Directions and Unanswered Questions
The absence of dedicated preclinical studies on the this compound-ezetimibe combination leaves several questions unanswered for the research community:
-
What is the precise magnitude of the synergistic effect on LDL-C and other lipid parameters in various animal models of hypercholesterolemia?
-
Are there synergistic effects on atherosclerotic plaque development, composition, and stability in these models?
-
What are the detailed molecular changes in hepatic cholesterol metabolism and LDLR trafficking resulting from this combination therapy?
-
Does the combination therapy have unforeseen off-target effects that are not apparent in monotherapy studies?
To address these questions, future preclinical research should focus on experimental designs that include treatment arms for vehicle control, this compound alone, ezetimibe alone, and the combination of this compound and ezetimibe. Such studies would be invaluable for elucidating the underlying mechanisms of synergy and for the continued development of optimized lipid-lowering strategies.
Conclusion
Alirocumab's Anti-Atherosclerotic Effects: A Comparative Guide to Reproducibility Across Key Clinical Trials
A detailed analysis of Alirocumab's impact on atherosclerosis, drawing from pivotal clinical studies. This guide provides researchers, scientists, and drug development professionals with a comparative look at the consistent and reproducible effects of this compound on plaque regression and cardiovascular outcomes, supported by quantitative data, experimental protocols, and pathway visualizations.
This compound, a fully human monoclonal antibody that inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9), has emerged as a potent therapeutic agent for lowering low-density lipoprotein cholesterol (LDL-C) and mitigating atherosclerotic cardiovascular disease.[1][2] This guide synthesizes findings from key clinical trials to evaluate the reproducibility of this compound's anti-atherosclerotic effects, offering a valuable resource for the scientific community.
Mechanism of Action: Enhancing LDL-C Clearance
This compound's primary mechanism involves binding to circulating PCSK9.[2] By doing so, it prevents PCSK9 from binding to LDL receptors (LDLR) on the surface of hepatocytes. This inhibition prevents the degradation of LDLRs, leading to an increased number of receptors available to clear circulating LDL-C from the bloodstream, thereby significantly reducing plasma LDL-C levels.[3][4]
Caption: this compound's mechanism of action in inhibiting PCSK9 and increasing LDL-C clearance.
Reproducible Efficacy in Plaque Regression: Evidence from Imaging Studies
Multiple clinical trials utilizing advanced intravascular imaging techniques have consistently demonstrated this compound's beneficial effects on coronary atherosclerosis. The PACMAN-AMI and ARCHITECT studies are pivotal in this regard, providing robust evidence of plaque regression and stabilization.
Quantitative Comparison of Imaging Outcomes
| Study | Treatment Group | Control Group | Primary Endpoint | Result | Citation |
| PACMAN-AMI | This compound + Rosuvastatin | Placebo + Rosuvastatin | Change in Percent Atheroma Volume (PAV) | -2.13% vs. -0.92% (p < 0.001) | [5][6][7] |
| Change in maxLCBI4mm | -79.42 vs. -37.60 (p = 0.006) | [7][8] | |||
| Change in Minimal Fibrous Cap Thickness | +62.67 µm vs. +33.19 µm (p = 0.001) | [7][8] | |||
| ARCHITECT | This compound + High-Intensity Statin | - | Change in Coronary Plaque Burden (by CCTA) | Significant regression over 78 weeks |
Experimental Protocols: A Closer Look
The PACMAN-AMI trial enrolled 300 patients with acute myocardial infarction (AMI) who underwent percutaneous coronary intervention (PCI).[6][9] Patients were randomized to receive either this compound (150 mg every 2 weeks) or placebo, in addition to high-intensity statin therapy (Rosuvastatin 20 mg), initiated within 24 hours of PCI.[9] Serial intravascular ultrasound (IVUS), near-infrared spectroscopy (NIRS), and optical coherence tomography (OCT) were performed in two non-infarct-related coronary arteries at baseline and after 52 weeks to assess changes in plaque volume and composition.
The ARCHITECT study focused on asymptomatic patients with familial hypercholesterolemia (FH) without clinical atherosclerotic cardiovascular disease. This study utilized coronary computed tomographic angiography (CCTA) to evaluate the effect of this compound on coronary plaque volume, architecture, and composition over 78 weeks in patients on a background of high-intensity statin therapy.[10]
Caption: Simplified experimental workflow of the PACMAN-AMI trial.
Consistent Reduction in Cardiovascular Events: The ODYSSEY OUTCOMES Trial
The ODYSSEY OUTCOMES trial provided crucial evidence on the clinical efficacy of this compound in a large-scale setting. This randomized, double-blind, placebo-controlled trial enrolled 18,924 patients who had experienced a recent acute coronary syndrome (ACS).
Key Clinical Endpoints from ODYSSEY OUTCOMES
| Endpoint | This compound Group | Placebo Group | Hazard Ratio (95% CI) | p-value | Citation |
| Composite Primary Outcome | 9.5% | 11.1% | 0.85 (0.78 to 0.93) | <0.001 | |
| (CHD death, nonfatal MI, ischemic stroke, unstable angina) | |||||
| All-Cause Mortality | 3.5% | 4.1% | 0.85 (0.73 to 0.98) | 0.03 | [11] |
| Nonfatal Myocardial Infarction | - | - | 0.86 (0.77 to 0.96) | - | [12] |
| Ischemic Stroke | - | - | 0.73 (0.57 to 0.93) | - | [12] |
The trial demonstrated a significant reduction in the composite primary endpoint and all-cause mortality in patients treated with this compound on top of intensive statin therapy.[11] The median follow-up was 2.8 years. The positive outcomes were more pronounced in patients with higher baseline LDL-C levels.
Conclusion
The anti-atherosclerotic effects of this compound are well-documented and reproducible across multiple, high-quality clinical trials. Data from imaging studies like PACMAN-AMI and ARCHITECT consistently show that this compound, in addition to statin therapy, leads to significant regression of atherosclerotic plaques and promotes plaque stabilization.[5] Furthermore, the large-scale ODYSSEY OUTCOMES trial confirms that these beneficial effects on plaque morphology translate into a significant reduction in major adverse cardiovascular events and all-cause mortality.[11] This body of evidence strongly supports the role of this compound as a reliable and effective therapy for managing atherosclerotic cardiovascular disease.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 3. This compound (Praluent): First in the New Class of PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effects of the PCSK9 Antibody this compound on Coronary Atherosclerosis in Patients With Acute Myocardial Infarction - American College of Cardiology [acc.org]
- 6. The PACMAN-AMI Trial: this compound Takes a Bite Out of Coronary Plaque - American College of Cardiology [acc.org]
- 7. Effect of this compound Added to High-Intensity Statin Therapy on Coronary Atherosclerosis in Patients With Acute Myocardial Infarction: The PACMAN-AMI Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PACMAN-AMI: Positive Plaque Changes With Early this compound Use in Acute MI | tctmd.com [tctmd.com]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Effect of this compound on Mortality After Acute Coronary Syndromes: An Analysis of the ODYSSEY OUTCOMES Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. praluenthcp [praluenthcp.com]
A New Era in Cholesterol Management: Benchmarking Emerging PCSK9 Inhibitors Against Alirocumab
For researchers, scientists, and drug development professionals, the landscape of proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors is rapidly evolving. This guide provides an objective comparison of the performance of novel PCSK9 inhibitors against the established efficacy of Alirocumab, supported by experimental data from key clinical trials.
The advent of PCSK9 inhibitors has marked a paradigm shift in the management of hypercholesterolemia, offering potent low-density lipoprotein cholesterol (LDL-C) reduction beyond the capabilities of statin therapy alone. This compound, a fully human monoclonal antibody, has been a cornerstone of this therapeutic class. However, a new wave of inhibitors, including oral formulations and next-generation injectables with less frequent dosing, is poised to redefine treatment strategies. This guide delves into the comparative efficacy and methodologies of these emerging therapies.
Performance Snapshot: New PCSK9 Inhibitors vs. This compound
The following tables summarize the quantitative data on LDL-C reduction from pivotal clinical trials of new and emerging PCSK9 inhibitors compared to this compound.
Table 1: Oral PCSK9 Inhibitors - Efficacy Data
| Drug Name (Company) | Trial Name | Phase | Dosage | LDL-C Reduction (vs. Placebo) | Key Patient Population |
| Enlicitide (Merck) | CORALreef Lipids | 3 | 20 mg once daily | Up to 60% at 24 weeks[1][2] | Hypercholesterolemia with or at risk for ASCVD[3] |
| CORALreef HeFH | 3 | 20 mg once daily | 47.6% - 52.4% at 1 year[4] | Heterozygous Familial Hypercholesterolemia (HeFH)[4] | |
| AZD0780 (AstraZeneca) | PURSUIT | 2b | 30 mg once daily | 50.7% at 12 weeks[5][6] | Dyslipidemia on stable statin therapy[5] |
Table 2: Next-Generation Injectable PCSK9 Inhibitors - Efficacy Data
| Drug Name (Company) | Trial Name | Phase | Dosage | LDL-C Reduction (vs. Placebo) | Key Patient Population |
| Lerodalcibep (LIB Therapeutics) | LIBerate-HeFH | 3 | 300 mg monthly | 68% achieved ≥50% reduction and ESC LDL-C targets | Heterozygous Familial Hypercholesterolemia (HeFH) |
| Recaticimab (Jiangsu Hengrui Pharmaceuticals) | REMAIN-2 | 3 | 150 mg Q4W | -62.2% at 24 weeks | Nonfamilial Hypercholesterolemia on stable statin therapy |
| 300 mg Q8W | -59.7% at 24 weeks | ||||
| 450 mg Q12W | -53.4% at 24 weeks |
Table 3: this compound - Efficacy Data from a Key Cardiovascular Outcomes Trial
| Drug Name (Company) | Trial Name | Phase | Dosage | LDL-C Reduction (vs. Placebo) | Key Patient Population |
| This compound (Sanofi & Regeneron) | ODYSSEY OUTCOMES | 3 | 75 mg or 150 mg every 2 weeks | 54.7% (median reduction from baseline at 4 months) | Patients with recent Acute Coronary Syndrome (ACS)[7] |
Experimental Protocols: A Closer Look at Pivotal Trials
Understanding the methodologies behind these efficacy data is crucial for a comprehensive assessment. Below are summaries of the experimental protocols for key trials.
CORALreef Lipids (Enlicitide)
-
Objective: To evaluate the efficacy and safety of the oral PCSK9 inhibitor enlicitide in reducing major adverse cardiovascular events (MACE) in participants with high cardiovascular risk.[8]
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter study.[2]
-
Participant Profile: Adults with a history of a major atherosclerotic cardiovascular disease (ASCVD) event or at high risk for a first major ASCVD event, with elevated LDL-C despite stable lipid-lowering therapy.[9]
-
Intervention: Participants were randomized to receive either 20 mg of enlicitide or a placebo once daily.[2]
-
Primary Endpoint: Time to the first occurrence of a major adverse cardiovascular event (MACE), a composite of coronary heart disease death, nonfatal myocardial infarction, fatal or nonfatal ischemic stroke, or unstable angina requiring hospitalization.[8]
PURSUIT (AZD0780)
-
Objective: To assess the efficacy, safety, and tolerability of different doses of the oral PCSK9 inhibitor AZD0780 on LDL-C levels in patients with dyslipidemia.[10]
-
Study Design: A Phase 2b, multicenter, randomized, parallel-group, double-blind, placebo-controlled, dose-ranging study.[5]
-
Participant Profile: Patients with hypercholesterolemia (fasting LDL-C ≥70 mg/dL and <190 mg/dL) on a stable dose of moderate- or high-intensity statin therapy.[11]
-
Intervention: Participants were randomized to receive one of four doses of AZD0780 (1 mg, 3 mg, 10 mg, or 30 mg) or a matching placebo once daily for 12 weeks.[11]
-
Primary Endpoint: The primary efficacy endpoint was the percent change in LDL-C from baseline to week 12.[10]
ODYSSEY OUTCOMES (this compound)
-
Objective: To determine whether this compound, when added to high-intensity or maximum-tolerated statin therapy, reduces the risk of recurrent ischemic cardiovascular events in patients who have had a recent acute coronary syndrome (ACS).[12]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[12]
-
Participant Profile: 18,924 patients who had an ACS 1 to 12 months before randomization and had an LDL-C level of at least 70 mg/dL, a non-high-density lipoprotein cholesterol level of at least 100 mg/dL, or an apolipoprotein B level of at least 80 mg/dL while on high-intensity or maximum-tolerated statin therapy.
-
Intervention: Patients were randomly assigned to receive either this compound (75 mg or 150 mg) or a placebo subcutaneously every 2 weeks.[7]
-
Primary Endpoint: The primary endpoint was a composite of death from coronary heart disease, nonfatal myocardial infarction, fatal or nonfatal ischemic stroke, or unstable angina requiring hospitalization.[7]
Visualizing the Science: Pathways and Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided in DOT language.
References
- 1. Efficacy and Safety of Lerodalcibep in Patients at Very High and High Risk for Cardiovascular Disease - American College of Cardiology [acc.org]
- 2. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 3. MK-0616 Cardiovascular Outcomes Study - MSD [msdclinicaltrials.com]
- 4. Recaticimab Monotherapy for Nonfamilial Hypercholesterolemia and Mixed Hyperlipemia: The Phase 3 REMAIN-1 Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AZD0780, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca.com]
- 6. Further Cardiovascular Outcomes Research With PCSK9 Inhibition in Subjects With Elevated Risk - American College of Cardiology [acc.org]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. UCSD Arteriosclerosis Trial → Enlicitide Decanoate (MK-0616 Oral PCSK9 Inhibitor) Cardiovascular Outcomes Study (MK-0616-015) CORALreef Outcomes [clinicaltrials.ucsd.edu]
- 10. A Study to Assess the Efficacy, Safety and Tolerability of Different Doses of AZD0780 in Patients with Dyslipidemia [astrazenecaclinicaltrials.com]
- 11. Phase 2b results of oral PCSK9 inhibitor in hyperlipidemia - - PACE-CME [pace-cme.org]
- 12. academic.oup.com [academic.oup.com]
Alirocumab in Preclinical Atherosclerosis: A Meta-Analysis and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the preclinical efficacy of Alirocumab in animal models of atherosclerosis. It offers an objective comparison with alternative therapies, supported by experimental data, to inform future research and development in cardiovascular disease.
Comparative Efficacy of this compound on Key Atherosclerotic Endpoints
This compound, a fully human monoclonal antibody targeting proprotein convertase subtilisin/kexin type 9 (PCSK9), has demonstrated significant efficacy in reducing key markers of atherosclerosis in preclinical models. Its primary mechanism involves preventing PCSK9-mediated degradation of low-density lipoprotein receptors (LDLR), leading to increased clearance of LDL-cholesterol (LDL-C) from circulation.[1][2]
Key Findings from Preclinical Studies:
In the APOE*3Leiden.CETP mouse model, a well-established model for human-like hyperlipidemia and atherosclerosis, this compound monotherapy resulted in a dose-dependent and substantial reduction in both plasma lipids and atherosclerotic lesion size.[3][4] When administered as an adjunct to atorvastatin, these effects were significantly enhanced, highlighting a synergistic relationship.[3][5]
Table 1: Efficacy of this compound Monotherapy in APOE*3Leiden.CETP Mice
| Treatment Group | Dose | Duration | Change in Total Cholesterol (TC) | Change in Triglycerides (TG) | Change in Atherosclerotic Lesion Size |
| Control | - | 18 weeks | Baseline | Baseline | Baseline (278 ± 89 x 10³ µm²) |
| This compound | 3 mg/kg/week | 18 weeks | -37% | -36% | -71% |
| This compound | 10 mg/kg/week | 18 weeks | -46% | -39% | -88% |
Data sourced from a study in APOE3Leiden.CETP mice fed a Western-type diet.[3]*
Table 2: Efficacy of this compound in Combination with Atorvastatin in APOE*3Leiden.CETP Mice
| Treatment Group | Dose | Duration | Change in Total Cholesterol (TC) | Change in Atherosclerotic Lesion Size |
| Atorvastatin | 3.6 mg/kg/day | 18 weeks | -19% | -40% |
| This compound (3 mg/kg) + Atorvastatin | As above | 18 weeks | -48% | -89% |
| This compound (10 mg/kg) + Atorvastatin | As above | 18 weeks | -58% | -98% |
Data sourced from a study in APOE3Leiden.CETP mice fed a Western-type diet.[3][6]*
Beyond lipid lowering, this compound treatment improved plaque morphology by increasing smooth muscle cell and collagen content while decreasing macrophage accumulation and the size of the necrotic core.[3][5] This suggests a role in promoting plaque stability, a critical factor in preventing plaque rupture and subsequent clinical events.
Comparison with Alternative Preclinical Therapies
To contextualize the efficacy of this compound, this section compares its performance with other lipid-lowering agents commonly evaluated in preclinical atherosclerosis models, such as statins (atorvastatin) and cholesterol absorption inhibitors (ezetimibe).
Table 3: Comparative Efficacy of this compound and Alternatives in Preclinical Models
| Drug | Animal Model | Key Efficacy Endpoints |
| This compound | APOE3Leiden.CETP Mice | TC Reduction: -37% to -46% Plaque Reduction: -71% to -88%[3] |
| Atorvastatin | ApoE-/- Mice | Plaque Reduction: Significant reduction in plaque and necrotic core size (cholesterol-independent effects noted)[5] |
| Atorvastatin | APOE3Leiden.CETP Mice | TC Reduction: -19% Plaque Reduction: -40%[7] |
| Ezetimibe | ApoE-/- Mice | TC Reduction: -61% (on Western Diet) Aortic Plaque Reduction: from 20.2% to 4.1%[1] |
| Evolocumab | ApoE-/- Mice | Plaque Reduction: Significant reduction in plaque area[8] |
Note: Direct head-to-head preclinical studies are limited; data is aggregated from separate studies. Animal models and experimental conditions may vary.
Atorvastatin has shown efficacy in reducing plaque development in ApoE-/- mice, in some cases independent of plasma cholesterol reduction, suggesting pleiotropic anti-inflammatory effects.[5][9] Ezetimibe demonstrates robust cholesterol-lowering and atheroprotective effects by inhibiting cholesterol absorption.[1][10] While direct comparative preclinical data for the other major PCSK9 inhibitor, Evolocumab, is not as readily available from the searched literature, it has also been shown to significantly reduce atherosclerotic plaque in ApoE-/- mice.[8]
Detailed Experimental Protocols
The methodologies employed in the cited preclinical studies are crucial for the interpretation of the results. Below are summaries of the key experimental protocols.
This compound Efficacy Study in APOE*3Leiden.CETP Mice[3][4]
-
Animal Model: Female APOE*3Leiden.CETP transgenic mice. This model has a human-like lipoprotein profile and is responsive to lipid-modifying therapies.[4]
-
Diet and Induction of Atherosclerosis: Mice were fed a Western-type diet (WTD) containing 0.15% cholesterol to induce hypercholesterolemia and atherosclerosis.
-
Treatment Groups:
-
Control (WTD only)
-
This compound (3 mg/kg or 10 mg/kg, weekly subcutaneous injections)
-
Atorvastatin (3.6 mg/kg/day, administered in the diet)
-
Combination therapy (this compound + Atorvastatin)
-
-
Duration: 18 weeks of treatment.
-
Efficacy Endpoints:
-
Plasma Lipids: Total cholesterol and triglycerides were measured at multiple time points.
-
Atherosclerosis Assessment: At the end of the study, hearts and aortas were dissected. Atherosclerotic lesion size and severity were quantified in the aortic root by analyzing serial cryosections stained with Oil Red O.
-
Plaque Composition: Immunohistochemistry was used to analyze macrophage, smooth muscle cell, and collagen content within the plaques.
-
General Protocol for Atherosclerosis Induction in ApoE-/- Mice[10][11]
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which are highly susceptible to developing spontaneous hypercholesterolemia and atherosclerotic lesions that resemble human plaques.
-
Diet: Mice are typically fed a high-fat, high-cholesterol "Western-type" diet for a period ranging from a few weeks to several months to accelerate lesion development.
-
Treatment Administration: Therapeutic agents (e.g., atorvastatin, ezetimibe) are often administered orally, either mixed in the diet or via oral gavage.
-
Analysis: Similar to the protocol above, analysis involves measuring plasma lipid profiles and quantifying atherosclerotic plaque burden in the aorta, typically at the aortic root or in the aortic arch, using histological staining.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of Action of this compound.
Caption: Typical Preclinical Atherosclerosis Experimental Workflow.
Caption: Logical Framework for Comparing Preclinical Therapies.
References
- 1. Ezetimibe, a potent cholesterol absorption inhibitor, inhibits the development of atherosclerosis in ApoE knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atorvastatin increases HDL cholesterol by reducing CETP expression in cholesterol-fed APOE*3-Leiden.CETP mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, evinacumab, and atorvastatin triple therapy regresses plaque lesions and improves lesion composition in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atorvastatin inhibits plaque development and adventitial neovascularization in ApoE deficient mice independent of plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Resveratrol protects against atherosclerosis, but does not add to the antiatherogenic effect of atorvastatin, in APOE*3-Leiden.CETP mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evolocumab loaded Bio-Liposomes for efficient atherosclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atorvastatin improves plaque stability in ApoE-knockout mice by regulating chemokines and chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ezetimibe Attenuates Atherosclerosis Associated with Lipid Reduction and Inflammation Inhibition | PLOS One [journals.plos.org]
Comparative Analysis of Alirocumab Versus Placebo on Atherosclerotic Plaque Stability in a Murine Model
This guide provides a comprehensive comparison of the long-term effects of Alirocumab versus a placebo on the stability of atherosclerotic plaques in a murine model. The data presented is derived from preclinical studies aimed at elucidating the therapeutic potential of this compound in improving plaque morphology, a critical factor in reducing the risk of cardiovascular events. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal study investigating the impact of this compound on plaque composition in APOE*3Leiden.CETP mice, a recognized animal model for human-like hyperlipidemia and atherosclerosis.[1]
Table 1: Effects of this compound on Plasma Lipids and Atherosclerotic Lesion Size
| Parameter | Control (Placebo) | This compound (3 mg/kg) | This compound (10 mg/kg) |
| Total Plasma Cholesterol (mM) | 16.2 ± 1.8 | 10.2 ± 1.5 (-37%) | 8.7 ± 1.2 (-46%) |
| Total Plasma Triglycerides (mM) | 2.9 ± 0.6 | 1.8 ± 0.4 (-36%) | 1.8 ± 0.3 (-39%) |
| Atherosclerotic Lesion Size (10³ µm²) | 278 ± 89 | 81 ± 35 (-71%) | 33 ± 15 (-88%) |
Data are presented as mean ± standard deviation. Percentage change is relative to the control group. Data from a study involving an 18-week treatment period.[1]
Table 2: Effects of this compound on Plaque Composition and Stability
| Plaque Component | Control (Placebo) | This compound (10 mg/kg) |
| Macrophage Content (%) | 18.5 ± 2.5 | 11.4 ± 2.1 |
| Smooth Muscle Cell Content (%) | 7.2 ± 1.5 | 11.8 ± 2.3 |
| Collagen Content (%) | 14.3 ± 2.8 | 21.5 ± 3.5 |
| Necrotic Core Content (%) | 10.1 ± 1.9 | 5.9 ± 1.7 |
Data are presented as the percentage of total plaque area. Data from a study involving an 18-week treatment period.[1]
Experimental Protocols
The methodologies outlined below are based on the experimental procedures described in the key cited study.[1][2]
1. Animal Model and Diet:
-
Animal Model: Female APOE*3Leiden.CETP transgenic mice were used. This model is characterized by a human-like lipoprotein profile and susceptibility to diet-induced atherosclerosis.[1]
-
Diet: Mice were fed a Western-type diet containing 0.1% cholesterol to induce hypercholesterolemia and atherosclerotic plaque development.[1]
2. Treatment Groups and Administration:
-
Control Group: Received weekly subcutaneous injections of a placebo.
-
This compound Groups: Received weekly subcutaneous injections of this compound at doses of 3 mg/kg or 10 mg/kg.[1][2]
3. Plaque Analysis:
-
Tissue Collection: At the end of the treatment period, the aortic root was excised, embedded in paraffin, and sectioned for histological analysis.
-
Histological Staining: Cross-sections of the aortic root were stained with hematoxylin-phloxine-saffron (HPS) to visualize the overall plaque morphology and with specific antibodies for immunohistochemical analysis.
-
Plaque Composition Quantification:
-
Macrophages: Identified and quantified using an anti-macrophage antibody.
-
Smooth Muscle Cells (SMCs): Identified and quantified using an anti-smooth muscle actin antibody.
-
Collagen: Visualized and quantified using Sirius Red staining.
-
Necrotic Core: Identified as an acellular area within the plaque.
-
The area of each component was measured using image analysis software and expressed as a percentage of the total plaque area.
-
4. Lipid Analysis:
-
Plasma samples were collected to determine total cholesterol and triglyceride levels using standard enzymatic assays.
Visualizations
Below are diagrams illustrating the experimental workflow and the proposed signaling pathway of this compound's effect on plaque stability.
Caption: Experimental workflow for evaluating this compound's effect on plaque stability.
Caption: Proposed signaling pathway of this compound in promoting plaque stability.
References
Safety Operating Guide
Navigating the Proper Disposal of Alirocumab in a Research Environment
For researchers, scientists, and drug development professionals, the meticulous management of investigational and therapeutic compounds extends beyond their application to their safe and compliant disposal. Alirocumab, a monoclonal antibody used for lipid management, requires specific handling procedures to mitigate risks and ensure environmental and personal safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound pre-filled pens and syringes in a laboratory or clinical research setting.
Disposal and Handling Parameters
Adherence to specific storage and handling timelines is critical for the efficacy and safety of this compound. Unused medication that deviates from these parameters must be discarded.
| Parameter | Specification | Disposal Requirement |
| Refrigerated Storage | 2°C to 8°C (36°F to 46°F)[1] | Store in the original carton to protect from light. Do not freeze.[1] |
| Room Temperature Exposure | Permitted up to 25°C (77°F)[2] | Must be used within 30 days if removed from the refrigerator.[1][2][3] |
| Post-Use | Single-use pre-filled pen or syringe | Must be discarded immediately after a single injection.[3] |
| Visual Inspection | Liquid should be clear, colorless to pale yellow[3][4] | Do not use and discard if the solution is discolored, cloudy, or contains particles.[1][4] |
Procedural Guide for this compound Disposal
The disposal of this compound and its delivery system is governed by protocols for sharps and biomedical waste. The following steps provide a direct operational workflow for research personnel.
Step 1: Immediate Post-Use Containment
-
Do Not Re-cap: Immediately after administering the injection, do not attempt to put the blue needle cap back on the pen or syringe.[2][3]
-
Immediate Disposal: Place the used this compound pen or syringe into an appropriate sharps disposal container right away.[2][3][4] This minimizes the risk of needlestick injuries and contamination.
Step 2: Selecting and Managing the Sharps Container
-
Use an Approved Container: The primary receptacle for disposal must be an FDA-cleared sharps disposal container.[2][3]
-
Alternative Container Specifications: If an FDA-cleared container is not available, a household container with the following characteristics may be used as a temporary measure:
-
Proper Labeling: Any container used for sharps must be clearly labeled to warn of the hazardous waste inside.[3]
Step 3: Final Disposal of the Sharps Container
-
Do Not Use Household Trash: Do not dispose of the sharps container in regular household or laboratory trash unless specifically permitted by local community guidelines.[2][3]
-
No Recycling: Used sharps disposal containers must not be recycled.[1][3]
-
Follow Institutional and Local Guidelines: When the sharps container is almost full, you must adhere to your institution's, state, or local guidelines for the proper disposal method.[3] This often involves contracting with a professional biomedical waste management service.[5]
-
Secure Storage: Always keep sharps disposal containers out of the sight and reach of children and unauthorized personnel.[1][2]
Disposal Workflow for this compound
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Workflow for the proper disposal of used and unused this compound.
Basis of Disposal Protocols
The disposal procedures outlined are not derived from specific experimental protocols on this compound degradation but are based on established federal and local guidelines for the safe handling of regulated medical waste, sharps, and biological products.[6][7][8] The primary objective is to ensure safety and prevent environmental contamination by adhering to regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) for biomedical waste.[5][9] For research and clinical trial settings, these procedures align with Good Laboratory Practice (GLP) and Good Clinical Practice (GCP) standards for waste management.
References
- 1. mypraluent.co.uk [mypraluent.co.uk]
- 2. praluent [praluent.com]
- 3. praluent.com [praluent.com]
- 4. drugs.com [drugs.com]
- 5. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. ars.usda.gov [ars.usda.gov]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. Pharmaceutical Drug Waste | Office of Clinical and Research Safety [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
